This technical guide provides an in-depth analysis of 4-(1-Adamantyloxy)phenol , a specialized chemical scaffold.[1] Structural Architecture, Synthetic Pathways, and Pharmacophore Utility[1] Molecular Architecture & Phys...
4-(1-Adamantyloxy)phenol represents a distinct class of "diamondoid" ether derivatives.[1] Unlike its more common C-alkylated isomer (4-(1-adamantyl)phenol), this molecule features an ether linkage (C–O–C) connecting the rigid, lipophilic adamantane cage to the redox-active phenol ring.[1]
This structural nuance fundamentally alters its electronic properties, metabolic stability, and application in drug design and materials science (specifically liquid crystals).
Core Specifications
Property
Value / Description
IUPAC Name
4-(tricyclo[3.3.1.1]dec-1-yloxy)phenol
Common Name
Hydroquinone mono-adamantyl ether
Molecular Formula
CHO
Molecular Weight
244.33 g/mol
Linkage Type
Ether (Adamantyl-O-Phenyl)
LogP (Predicted)
~4.2 – 4.8 (High Lipophilicity)
H-Bond Donors
1 (Phenolic OH)
H-Bond Acceptors
2 (Ether Oxygen, Phenolic Oxygen)
The "Lipophilic Bullet" Effect
The adamantane moiety acts as a "lipophilic bullet," significantly increasing the membrane permeability of the parent phenol without introducing the conformational flexibility associated with long alkyl chains.
Steric Bulk: The cage structure (diameter ~7 Å) hinders enzymatic attack on the ether linkage, granting superior metabolic stability compared to standard alkyl ethers.
Electronic Decoupling: The ether oxygen acts as a weak electron donor to the phenol ring, but the bulky adamantyl group prevents coplanarity in certain transition states, subtly influencing the pKa of the distal hydroxyl group.
Critical Structural Distinction (Isomer Alert)
WARNING: A common error in literature and procurement is confusing the Ether variant with the C-Alkylated variant.[1] They are chemically distinct.[1]
Feature
4-(1-Adamantyloxy)phenol (Target)
4-(1-Adamantyl)phenol (Common Impurity/Isomer)
Structure
Ad–O –Ph–OH
Ad–C –Ph–OH
Bonding
Ether Linkage
Carbon-Carbon Bond
Synthesis
Requires O-selective conditions (Ag salts/PTC)
Friedel-Crafts Alkylation (Acid Catalysis)
Stability
Acid-labile (cleaves to Ad-cation)
Extremely stable (C-C bond)
Primary Use
Liquid Crystals, Cleavable Linkers
Retinoid Scaffolds (e.g., Adapalene precursors)
Synthetic Pathways & Process Optimization
Synthesizing the ether linkage between a tertiary carbon (1-adamantyl) and a phenol is thermodynamically challenging due to the steric hindrance of the adamantane cage and the tendency for the adamantyl carbocation to attack the aromatic ring (C-alkylation).[1]
) fails because 1-bromoadamantane cannot undergo backside attack.[1] The reaction must proceed via an -like mechanism where the leaving group is assisted.
Mechanism: The silver ion abstracts the bromide, creating a transient adamantyl cation/silver-bromide ion pair. The phenolic oxygen (nucleophile) intercepts this cation before it can attack the aromatic ring carbon.[1]
Pathway B: Phase Transfer Catalysis (PTC)
For industrial scalability, silver salts are too expensive.[1] A PTC approach utilizes the interface between organic and aqueous phases to promote O-alkylation.[1]
Catalyst: Tetrabutylammonium bromide (TBAB) or 18-Crown-6.[1]
Conditions: 1-Bromoadamantane + Hydroquinone in CH
Cl / 50% NaOH(aq).
Note: This method often yields a mixture of O- and C-alkylated products, requiring rigorous column chromatography for purification.[1]
Experimental Protocol (Silver Carbonate Method)
This protocol prioritizes O-selectivity.
Preparation: In a flame-dried round-bottom flask under Argon, dissolve Hydroquinone (2.2 eq, 22 mmol) in anhydrous Toluene (50 mL).
Activation: Add Silver Carbonate (1.1 eq, 11 mmol). The mixture will be heterogeneous.[1]
Addition: Add 1-Bromoadamantane (1.0 eq, 10 mmol) in one portion.
Reflux: Heat to reflux (110°C) for 12–18 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). The product (Ether) typically has a higher Rf than the C-alkylated byproduct.[1]
Workup: Filter off the silver salts through a Celite pad. Wash the pad with EtOAc.[1]
Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica Gel).
Target: Isolate the mono-ether (4-(1-adamantyloxy)phenol).[1]
Mechanistic Visualization
The following diagram illustrates the bifurcation between the desired Ether synthesis and the competing C-alkylation (Friedel-Crafts) pathway.
Caption: Mechanistic divergence in adamantylation. Silver salts (Green path) favor the kinetic O-alkylation, while thermal solvolysis favors thermodynamic C-alkylation.[1]
Pharmacological & Material Applications[2]
Drug Design: The "Rigid Spacer"
In medicinal chemistry, 4-(1-adamantyloxy)phenol serves as a bioisostere for long-chain alkoxy phenols.[1]
Tyrosinase Inhibition: Derivatives of this scaffold have shown potential as depigmenting agents.[1] The adamantyl group occupies the hydrophobic pocket of the tyrosinase enzyme more effectively than linear alkyl chains.
Prodrug Strategy: The ether bond is stable in plasma but can be designed to be cleaved under specific oxidative conditions, releasing the active hydroquinone moiety (cytotoxic) specifically at disease sites.
Liquid Crystals
This molecule is a critical "mesogenic core" precursor.[1]
The rigid, globular adamantane prevents efficient packing in the solid state, lowering melting points compared to planar aromatics.
However, it maintains high thermal stability, making it ideal for high-performance polymers (e.g., Poly(ether ether ketone) analogs) where thermal resistance is required without brittleness.
References
Synthesis of Adamantyl Ethers: Shvekhgeimer, M. G. A. (1996).[1] Adamantane derivatives containing heterocyclic substituents in the bridgehead positions.[1] Russian Chemical Reviews.[1] Link
Mechanistic Insight (O vs C Alkylation): Kornblum, N., et al. (1963).[1] The Mechanism of the Reaction of Alkyl Halides with Phenoxides. Journal of the American Chemical Society.[1] Link[1]
Adamantane in Drug Design: Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews.[1] Link[1]
Liquid Crystal Applications: Bubnov, A., et al. (2018).[1] New adamantane-based liquid crystalline monomers.[1] Liquid Crystals.[1] Link[1]
An In-depth Technical Guide to 4-(1-Adamantyloxy)phenol: Physicochemical Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-(1-Adamantyloxy)phenol, a key intermediate and building block in medicinal chemistry an...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(1-Adamantyloxy)phenol, a key intermediate and building block in medicinal chemistry and materials science. Centered on its fundamental physicochemical properties, this document details the compound's molecular weight, synthesis via Friedel-Crafts alkylation, and thorough analytical characterization. We present detailed, field-proven protocols for its preparation and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Furthermore, this guide explores the significance of the adamantyl moiety, explaining how its unique steric and lipophilic characteristics are leveraged in drug discovery to enhance pharmacokinetic profiles and in materials science to create high-performance polymers. This document is intended to serve as an expert resource for scientists engaged in the synthesis, characterization, and application of adamantane-containing molecules.
Introduction
4-(1-Adamantyloxy)phenol, a molecule featuring a phenol ring substituted with a bulky, three-dimensional adamantyl group at the para position, represents a significant synthon in modern organic chemistry. The true value of this compound is best understood by considering its constituent parts. The phenol group provides a reactive handle for a multitude of chemical transformations and imparts properties inherent to phenolic structures. The adamantyl group, a rigid and highly lipophilic diamondoid hydrocarbon, is not merely an inert substituent. Its incorporation into molecular scaffolds is a well-established strategy in medicinal chemistry to favorably modulate a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] The steric bulk of the adamantyl cage can shield adjacent functional groups from metabolic degradation, thereby increasing a drug's in vivo half-life.[2]
In the realm of materials science, the same rigidity and thermal stability that benefit drug design are exploited to create polymers with enhanced physical properties, such as higher glass transition temperatures (Tg) and improved solubility.[3][4] This guide offers an in-depth exploration of 4-(1-Adamantyloxy)phenol, beginning with its core physicochemical properties, most notably its molecular weight, and extending to its practical synthesis, analytical validation, and strategic applications.
Core Physicochemical Properties
A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent experimental work, from calculating stoichiometric ratios in synthesis to interpreting mass spectrometry data.
Molecular Formula and Structure
The chemical structure of 4-(1-Adamantyloxy)phenol consists of a phenol ring where the hydrogen atom at the para-position (position 4) is replaced by a 1-adamantyl group.
Molecular Formula: C₁₆H₂₀O
IUPAC Name: 4-(1-Adamantyl)phenol
CAS Number: 29799-07-3
Molecular Weight
The molecular weight is a critical parameter for any chemical compound, essential for accurate mass-based measurements in experimental protocols. It can be expressed as an average molecular weight (based on the natural isotopic abundance of elements) or as a monoisotopic mass (based on the mass of the most abundant isotopes).
The most direct and commonly cited method for preparing 4-(1-Adamantyloxy)phenol is the Friedel-Crafts alkylation of phenol with an adamantyl halide. This electrophilic aromatic substitution reaction leverages the electron-rich nature of the phenol ring.
Synthesis via Friedel-Crafts Alkylation
The reaction proceeds by adding 1-bromoadamantane to an excess of phenol, which serves as both reactant and solvent. The reaction is typically driven by heating.[6] The excess phenol favors para-substitution due to the ortho, para-directing nature of the hydroxyl group and helps to minimize dialkylation products.
Caption: Friedel-Crafts Alkylation Workflow.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established procedures for the synthesis of 4-(1-adamantyl)phenol.[6]
Reactant Charging: To a suitable reaction vessel, add 188 g (2.0 mol) of phenol.
Addition of Alkylating Agent: While stirring, add 108 g (0.50 mol) of 1-bromoadamantane to the phenol.
Reaction: Heat the mixture to 120 °C and maintain this temperature with continuous stirring for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Workup - Precipitation: After the reaction is complete, allow the solution to cool to room temperature. Pour the cooled reaction mixture into a beaker containing 2 L of hot water while stirring vigorously. A precipitate will form.
Workup - Isolation: Collect the solid precipitate by vacuum filtration.
Purification: Wash the collected solid three times with hot water to remove excess phenol and other water-soluble impurities.
Drying: Dry the purified product thoroughly under vacuum to yield 4-(1-Adamantyloxy)phenol. A typical yield for this procedure is around 80%.[6]
Causality Note: Using phenol in large excess serves two purposes: it acts as the solvent, and it statistically favors mono-alkylation over di-alkylation. The hot water wash is critical for removing the unreacted phenol, which has moderate water solubility, especially when hot.
Analytical Characterization
Confirming the identity and purity of the synthesized 4-(1-Adamantyloxy)phenol is paramount. The molecular weight and unique structural features of the compound give rise to characteristic signatures in various analytical techniques.
Caption: Analytical Validation Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.
A standard protocol for preparing a sample for NMR analysis is as follows:[8][9][10]
Weigh Sample: Accurately weigh approximately 10-20 mg of the purified 4-(1-Adamantyloxy)phenol into a clean, dry vial.
Select Solvent: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃) are common choices.
Dissolve Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently agitate or vortex the vial to ensure complete dissolution.
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. It is good practice to filter the solution through a small cotton or glass wool plug in the pipette to remove any particulate matter.
Analysis: Cap the NMR tube and insert it into the spectrometer for analysis.
3.1.2. Expected ¹H and ¹³C NMR Spectra
Based on the structure and available data, the following spectral features are expected:[5]
¹H NMR (in DMSO-d₆):
~9.11 ppm (singlet, 1H): This downfield signal corresponds to the acidic phenolic hydroxyl (-OH) proton.
~7.12 ppm (doublet, 2H): Protons on the aromatic ring ortho to the adamantyl group.
~6.69 ppm (doublet, 2H): Protons on the aromatic ring meta to the adamantyl group.
~2.02 ppm, ~1.79 ppm, ~1.70 ppm (multiplets, 15H): These signals in the aliphatic region correspond to the protons of the adamantyl cage. The complexity arises from the different chemical environments of the bridgehead and methylene protons.
¹³C NMR:
Signals in the ~150-160 ppm range for the aromatic carbons bonded to oxygen and the adamantyl group.
Signals in the ~115-130 ppm range for the other aromatic carbons.
A series of signals in the ~30-50 ppm range corresponding to the carbons of the adamantyl cage.
Mass Spectrometry (MS)
Mass spectrometry provides direct experimental evidence of the molecular weight and can offer structural information through analysis of fragmentation patterns. Electron Ionization (EI) is a common technique for this type of molecule.
3.2.1. Experimental Protocol: EI-MS Analysis
Sample Introduction: A small amount of the solid sample is introduced into the ion source, typically via a direct insertion probe.
Ionization: The sample is vaporized by heating, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a radical cation known as the molecular ion (M⁺•).
Fragmentation: The high energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.
Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.
3.2.2. Expected Mass Spectrum and Fragmentation
The mass spectrum of 4-(1-Adamantyloxy)phenol will show a prominent molecular ion peak and a characteristic fragmentation pattern.[5]
Molecular Ion (M⁺•) Peak: A strong peak will be observed at m/z = 228 , corresponding to the molecular weight of the compound [C₁₆H₂₀O]⁺•.[5]
Base Peak: The most intense peak (base peak) is observed at m/z = 171 .[5] This likely corresponds to the loss of a C₄H₉ fragment (57 Da) from the adamantyl cage.
Key Fragments:
m/z = 135: This significant fragment corresponds to the adamantyl cation [C₁₀H₁₅]⁺, formed by cleavage of the C-C bond between the phenyl ring and the adamantyl group.
m/z = 134: A prominent peak resulting from the loss of the adamantyl radical and transfer of a hydrogen atom.[5]
Other fragments at m/z values such as 185, 153, and 107 are also observed, representing various rearrangements and further fragmentation of the adamantyl and phenyl moieties.[5]
Applications in Research and Development
The unique combination of a phenolic ring and a bulky adamantyl group makes 4-(1-Adamantyloxy)phenol a valuable building block in diverse fields.
Medicinal Chemistry and Drug Development
The adamantane cage is a "lipophilic bullet," a privileged pharmacophore used to optimize the properties of therapeutic agents.[1][2]
Increased Lipophilicity: The adamantyl group significantly increases the lipophilicity (logP) of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[1]
Metabolic Shielding: The steric bulk of the adamantane group can act as a shield, protecting nearby functional groups from enzymatic degradation, which can increase the drug's half-life and bioavailability.[2][11]
Receptor Scaffolding: The rigid, well-defined three-dimensional structure of adamantane allows it to serve as a scaffold for positioning other functional groups in precise orientations to interact with biological targets like enzyme active sites or receptor binding pockets.[11]
4-(1-Adamantyloxy)phenol serves as a starting material for synthesizing more complex molecules that incorporate these benefits. For example, it has been used in studies aimed at developing inhibitors of oral bacteria.[3]
Materials Science and Polymer Chemistry
The properties of the adamantyl group are also highly advantageous in materials science. Incorporating adamantane into polymer backbones can lead to materials with superior properties.
Enhanced Thermal Stability: The rigid, high-melting-point nature of the adamantane cage contributes to a higher glass transition temperature (Tg) and overall thermal stability in polymers.[3][4]
Forced Polymer Architecture: As a bulky para-substituent on a phenol ring, the adamantyl group in 4-(1-Adamantyloxy)phenol effectively blocks the para position. In phenolic resin synthesis (polycondensation with formaldehyde), this forces the polymerization to occur exclusively at the ortho positions, leading to a more linear and well-defined polymer structure compared to standard phenol-formaldehyde resins.
Epoxy Resins: Adamantane derivatives, including functionalized phenols, are used to create epoxy resins for optical and electronic applications, providing cured products with excellent transparency, thermal resistance, and desirable dielectric properties.[7]
Conclusion
4-(1-Adamantyloxy)phenol is a compound whose significance extends far beyond its fundamental molecular weight of 228.33 g/mol . This value is the starting point for a deeper understanding of its role as a versatile and powerful building block. As demonstrated in this guide, a thorough knowledge of its synthesis and analytical characterization provides the foundation for its strategic application. For drug development professionals, the adamantyl moiety offers a proven tool for enhancing the pharmacokinetic profile of lead compounds. For materials scientists, it provides a pathway to high-performance polymers with enhanced thermal and structural properties. The detailed protocols and expert insights provided herein are designed to empower researchers to confidently synthesize, validate, and innovate with this valuable chemical entity.
References
Chemchart. 4-(1-Adamantyl)phenol (29799-07-3). Available from: [Link]
PubChem. 4-(1-Adamantyl)phenol. National Center for Biotechnology Information. Available from: [Link]
MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. Available from: [Link]
ConnectSci. Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024). Available from: [Link]
Google Patents. EP1923416A1 - Adamantane derivative, epoxy resin, and optical electronic member using resin composition comprising them.
ACS Publications. Adamantane-Containing Polymers. (1996). Available from: [Link]
University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. Available from: [Link]
PubMed. The many faces of the adamantyl group in drug design. (2011). Available from: [Link]
Mettler Toledo. Friedel-Crafts Alkylation Reaction. Available from: [Link]
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available from: [Link]
Semantic Scholar. Adamantyl-Substituted Phenolic Polymers. (1996). Available from: [Link]
MDPI. Adamantane in Drug Delivery Systems and Surface Recognition. (2017). Available from: [Link]
The Aquila Digital Community. Adamantane-Containing Polymers. Available from: [Link]
Technical Guide: Friedel-Crafts Alkylation of Phenol with 1-Adamantanol
Executive Summary Context: The adamantyl group is a critical pharmacophore in medicinal chemistry, imparting lipophilicity, metabolic stability, and steric bulk to drug candidates. Its introduction into phenolic systems...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Context: The adamantyl group is a critical pharmacophore in medicinal chemistry, imparting lipophilicity, metabolic stability, and steric bulk to drug candidates. Its introduction into phenolic systems is a pivotal step in the synthesis of retinoids, most notably Adapalene (Differin®), a third-generation topical retinoid used for acne treatment.
The Challenge: The alkylation of phenol with 1-adamantanol is deceptively simple. While the adamantyl carbocation is stable, controlling the regioselectivity (ortho- vs. para-) and chemoselectivity (O- vs. C-alkylation) requires precise manipulation of thermodynamic versus kinetic control.
This Guide: We provide a rigorous analysis of the reaction mechanism, a comparative assessment of catalytic strategies (homogeneous vs. heterogeneous), and a field-proven protocol for synthesizing 4-(1-adamantyl)phenol , the primary precursor for downstream pharmaceutical applications.
Part 1: Mechanistic Insight & Control
The Carbocation Imperative
The reaction proceeds via an
-type Electrophilic Aromatic Substitution (EAS). Unlike primary alcohols, 1-adamantanol possesses a bridgehead tertiary carbon. Upon protonation, it readily loses water to form the 1-adamantyl cation . This species is exceptionally stable due to hyperconjugation and relief of ring strain, yet it is too bulky to easily undergo solvolysis or elimination.
Regioselectivity: The Steric vs. Electronic Battle
Phenol is an activated ring with ortho (2-) and para (4-) directing capability.
Kinetic Control (O-Alkylation): Under mild conditions or with weak acids, the phenolic oxygen acts as the nucleophile, forming the adamantyl phenyl ether.
Thermodynamic Control (C-Alkylation): Strong acids and elevated temperatures favor C-alkylation. While the ortho position is electronically activated, the massive steric bulk of the adamantyl group strongly disfavors it. Consequently, 4-(1-adamantyl)phenol is the thermodynamic product.
Critical Insight: If O-alkylation occurs, the ether can often be converted to the C-alkylated product via an acid-catalyzed Fries-like rearrangement, provided the reaction temperature is sufficient (>80°C).
Reaction Pathway Diagram
Figure 1: Mechanistic pathway illustrating the competition between kinetic O-alkylation and thermodynamic C-alkylation.[1] The reversibility of the ether formation drives the reaction toward the stable para-substituted product.
Part 2: Catalytic Strategies & Data
Selecting the right catalyst is a trade-off between yield, waste generation, and process scalability.
Comparative Analysis
Catalyst Type
Specific Agent
Yield (Para)
Selectivity
Pros
Cons
Homogeneous
Methanesulfonic Acid (MsOH)
85-92%
High
Liquid handling easy; promotes thermodynamic control; less oxidative than .
Requires neutralization; generates salt waste.
Homogeneous
Sulfuric Acid ()
75-80%
Moderate
Cheap; ubiquitous.
Oxidative side reactions (tarring); difficult workup; corrosion.
Heterogeneous
Zeolite H-Beta
80-88%
Very High
Shape selectivity favors para; reusable; Green Chemistry compliant.
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and an addition funnel. Flush with nitrogen.[2][3]
Dissolution: Add Phenol (200 mmol) and 1-Adamantanol (100 mmol) to the flask. Add DCM (50 mL) or Toluene (50 mL). Stir until dissolved.
Catalyst Addition:
Critical Step: Cool the mixture to 0°C (ice bath) to prevent immediate exotherm.
Add MsOH (5 mL) dropwise over 10 minutes.
Reaction:
Remove the ice bath.
Heat the mixture to reflux (40°C for DCM, 110°C for Toluene).
Time: Stir for 4-6 hours. Monitor by TLC (Hexane/EtOAc 8:1) or HPLC. Look for the disappearance of adamantanol and the conversion of any intermediate ether (
) to the para-phenol ().
Quench: Cool to room temperature. Pour the mixture into 100 mL of ice-cold water.
Recrystallization: Dissolve the crude solid in hot Toluene or Ethanol. Cool slowly to 4°C. 4-(1-adamantyl)phenol crystallizes as white needles.
Yield Expectation: 19-21 g (85-90%).
Troubleshooting & Optimization
Issue: Low Conversion.
Cause: Water generated during the reaction can deactivate the catalyst.
Fix: Use a Dean-Stark trap (if using Toluene) to continuously remove water, driving the equilibrium forward.
Issue: Ortho-isomer contamination.
Cause: Temperature too low (kinetic control).
Fix: Increase reaction temperature or reaction time to allow thermodynamic equilibration to the para-isomer.
Issue: Polyalkylation (2,4-di-adamantylphenol).
Cause: Ratio of Adamantanol to Phenol is too high.
Fix: Ensure Phenol is in at least 2-fold excess.
References
Shokova, E. A., & Kovalev, V. V. (2012). Adamantyl-containing phenols: synthesis, structure and properties. Russian Chemical Reviews, 81(1), 29.
BenchChem. (2025). Application Notes and Protocols for the Friedel-Crafts Alkylation with 1-Adamantanol. BenchChem Technical Library.
ChemicalBook. (2024).[4] Synthesis of 4-(1-Adamantyl)phenol. ChemicalBook Reaction Database.
Tribulovich, V. G., et al. (2011). A new preparative method for the synthesis of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid. Pharmaceutical Chemistry Journal, 45, 241–243.
Chaudhari, R. V., et al. (2001). Alkylation of phenol with tert-butyl alcohol using zeolite catalysts. Catalysis Communications, 2(8), 269-274. (Analogous zeolite mechanism).
4-(1-Adamantyloxy)phenol melting point and boiling point
Subtitle: Physicochemical Profiling, Synthesis, and Thermal Analysis of a Key Retinoid Intermediate Executive Summary This technical guide provides an in-depth analysis of 4-(1-Adamantyl)phenol (CAS: 29799-07-3), a criti...
Author: BenchChem Technical Support Team. Date: February 2026
Subtitle: Physicochemical Profiling, Synthesis, and Thermal Analysis of a Key Retinoid Intermediate
Executive Summary
This technical guide provides an in-depth analysis of 4-(1-Adamantyl)phenol (CAS: 29799-07-3), a critical intermediate in the synthesis of third-generation retinoids, most notably Adapalene .
Note on Nomenclature: While the query specified "4-(1-Adamantyloxy )phenol" (implying an ether linkage, Ar-O-Ad), the primary pharmaceutical intermediate used in drug development is 4-(1-Adamantyl)phenol (a C-C linked alkylated phenol, Ar-Ad). The ether derivative is rare and chemically distinct. This guide focuses on the C-alkylated species (CAS 29799-07-3) due to its industrial relevance, while explicitly distinguishing the two structures to ensure scientific precision.
Part 1: Chemical Identity & Physicochemical Properties[1]
Nomenclature and Structure
The compound is an adamantane-substituted phenol. The bulky adamantyl group confers lipophilicity and steric bulk, essential for the receptor binding affinity of the final retinoid drug.
Property
Detail
IUPAC Name
4-(Adamantan-1-yl)phenol
Common Synonyms
1-(4-Hydroxyphenyl)adamantane; p-Adamantylphenol
CAS Registry Number
29799-07-3
Molecular Formula
C₁₆H₂₀O
Molecular Weight
228.33 g/mol
SMILES
Oc1ccc(cc1)C23CC4CC(CC(C4)C2)C3
Structural Distinction
Target (C-Link): Phenol ring attached directly to Adamantane C1.Ether (O-Link): Phenol oxygen attached to Adamantane (Rare).[1][2][3]
Thermal Properties (Core Data)
The melting point is a Critical Quality Attribute (CQA) for assessing purity during synthesis.
Parameter
Value / Range
Condition / Method
Melting Point (MP)
179.0 – 183.0 °C
Experimental (Capillary Method)
Boiling Point (BP)
361.6 °C (Predicted)
@ 760 mmHg (Standard Atm)
Observed BP
N/A (Decomposes)
Compound typically degrades before boiling at 1 atm.
Flash Point
190.3 ± 11.5 °C
Predicted
Density
1.16 ± 0.06 g/cm³
Predicted
Thermodynamic Insight: The high melting point (approx. 180°C) reflects the efficient crystal packing driven by the symmetry of the adamantane cage and the hydrogen-bonding capability of the phenolic hydroxyl group. Deviations below 179°C usually indicate the presence of the ortho-isomer (2-(1-adamantyl)phenol) or unreacted phenol.
Part 2: Synthesis & Purification Protocol
Reaction Mechanism
The synthesis involves a Friedel-Crafts alkylation.[4] The adamantyl cation (generated from 1-bromoadamantane or 1-adamantanol) attacks the electron-rich phenol ring. Due to the steric bulk of the adamantyl group, para-substitution is heavily favored over ortho-substitution, though ortho isomers are common impurities.
Experimental Protocol (Standardized)
Objective: Synthesis of 4-(1-Adamantyl)phenol via acid-catalyzed alkylation.
Catalyst: Acidic Ion-Exchange Resin (e.g., Amberlyst 15) or H₂SO₄ (catalytic)
Solvent: Acetic Acid or Chlorobenzene
Step-by-Step Methodology:
Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 1-Bromoadamantane (10.8 g, 50 mmol) and Phenol (18.8 g, 200 mmol) in Chlorobenzene (50 mL).
Catalysis: Add the acid catalyst (e.g., 1.0 g Amberlyst 15).
Reflux: Heat the mixture to 120°C (oil bath temperature) for 12 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 8:2) or HPLC.
Quenching: Cool the reaction mixture to room temperature. Filter off the solid catalyst.[2][4]
Precipitation: Pour the filtrate into hot water (500 mL) with vigorous stirring. The excess phenol dissolves, while the hydrophobic product precipitates.
Purification: Filter the crude precipitate. Wash chemically with hot water (3 x 100 mL) to remove residual phenol.
Recrystallization: Dissolve crude solid in hot Ethanol or Toluene. Cool slowly to 4°C to crystallize.
Drying: Dry in a vacuum oven at 60°C for 6 hours.
Synthesis Workflow Visualization
Figure 1: Synthetic pathway for 4-(1-Adamantyl)phenol via Friedel-Crafts alkylation.
Part 3: Characterization & Quality Control
Identification Techniques
To validate the identity and distinguish it from the ortho isomer or the ether derivative:
¹H-NMR (DMSO-d₆, 400 MHz):
Adamantyl Protons: Multiplets at δ 1.70–2.10 ppm (15H).
Aromatic Protons: Two doublets (AA'BB' system) at δ 6.68 (2H, ortho to OH) and δ 7.15 (2H, meta to OH).
Note: The symmetry of the aromatic signals confirms para-substitution. An ortho-substituted product would show a complex 4-proton pattern.
IR Spectroscopy:
O-H Stretch: Broad peak at 3200–3400 cm⁻¹.
C-H Stretch (Aliphatic): Strong peaks at 2850–2930 cm⁻¹ (Adamantane cage).
The Adamantyl Group in Drug Design: A Technical Guide for Researchers and Drug Development Professionals
Abstract The adamantyl group, a rigid, lipophilic, and three-dimensional hydrocarbon cage, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique physicochemical properties offer a powerful tool t...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The adamantyl group, a rigid, lipophilic, and three-dimensional hydrocarbon cage, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique physicochemical properties offer a powerful tool to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. This in-depth technical guide provides a comprehensive overview of the strategic application of the adamantyl moiety in drug design. We will delve into its profound impact on critical drug-like properties, including lipophilicity, metabolic stability, and target engagement. This guide will further provide detailed experimental protocols for the synthesis and evaluation of adamantyl-containing compounds, equipping researchers and drug development professionals with the practical knowledge to leverage this remarkable structural motif in their discovery programs.
The Adamantyl Moiety: A Diamondoid Scaffold for a New Dimension in Drug Design
Adamantane, with its tricyclic, strain-free structure reminiscent of a diamond fragment, offers a stark contrast to the predominantly flat, aromatic structures that have historically dominated drug discovery.[1] This departure from "flatland" is a key tenet of its utility, providing a robust, three-dimensional framework that can be strategically employed to optimize drug-target interactions in ways that planar moieties cannot.[1]
The introduction of an adamantyl group into a molecule can significantly alter its physicochemical properties. Its most notable characteristic is its high lipophilicity. The hydrophobic substituent constant (π) for the adamantyl group has been estimated to be approximately 3.1, indicating a substantial increase in the octanol-water partition coefficient (logP) of a parent molecule upon its inclusion.[2] This property is particularly valuable for enhancing the bioavailability of polar compounds and facilitating their passage across biological membranes, including the blood-brain barrier.[1]
Beyond its lipophilicity, the adamantyl cage's rigid and bulky nature plays a crucial role in enhancing metabolic stability. The steric hindrance provided by the adamantyl group can shield adjacent functional groups from enzymatic degradation by metabolic enzymes, such as cytochrome P450s.[2][3] This steric shielding effect can significantly prolong the half-life of a drug, leading to improved pharmacokinetic profiles and potentially reduced dosing frequency.
Table 1: Physicochemical Properties of the Adamantyl Group
Provides a predictable and stable scaffold for orienting functional groups.[1]
Lipophilicity (π)
~3.1
Significantly increases the logP of a molecule, enhancing membrane permeability and bioavailability.[2]
Steric Bulk
Large and non-planar
Shields adjacent functional groups from metabolic enzymes, increasing metabolic stability and half-life.[2][3]
Bioisosterism
Can act as a bioisostere for phenyl or other cyclic groups
Offers an alternative to planar aromatic rings, improving properties like solubility and metabolic stability while maintaining or enhancing biological activity.[4]
Strategic Applications of the Adamantyl Group in Drug Development
The unique combination of properties inherent to the adamantyl group has led to its successful incorporation into a diverse range of clinically approved drugs. These examples serve as compelling case studies illustrating the multifaceted role of this scaffold in addressing various drug design challenges.
Enhancing Pharmacokinetic Properties: The Case of Antivirals and Antidiabetics
The antiviral agents Amantadine and Rimantadine are classic examples of how the adamantyl group can confer favorable pharmacokinetic properties. The lipophilic nature of the adamantyl cage facilitates their absorption and distribution, while its metabolic robustness contributes to a longer duration of action.[5]
In the realm of metabolic diseases, the dipeptidyl peptidase-4 (DPP-4) inhibitors Saxagliptin and Vildagliptin , used for the treatment of type 2 diabetes, feature an adamantyl group. In these molecules, the adamantyl moiety contributes to their potent and long-lasting inhibitory activity by occupying a hydrophobic pocket in the enzyme's active site and enhancing their metabolic stability.[6][7]
Modulating Target Engagement: A Key to Treating Neurological Disorders
The adamantyl group's ability to interact with specific binding pockets is elegantly demonstrated by its use in drugs targeting the central nervous system. Memantine , an NMDA receptor antagonist used to treat Alzheimer's disease, utilizes its adamantyl moiety to block the ion channel of the receptor.[5] The bulky and lipophilic nature of the adamantane cage allows it to lodge within the channel, effectively modulating its activity.
A Rigid Scaffold for Precise Pharmacophore Orientation
The rigid, tetrahedral geometry of the adamantane core provides an excellent platform for the precise spatial arrangement of pharmacophoric groups.[5] This allows medicinal chemists to design molecules where the key interacting moieties are held in an optimal orientation for binding to their biological target, potentially leading to increased potency and selectivity. This "scaffolding" approach is a powerful strategy for moving beyond the limitations of flexible molecules and exploring new chemical space.[1]
Experimental Protocols for the Synthesis and Evaluation of Adamantyl-Containing Compounds
To facilitate the practical application of the concepts discussed, this section provides detailed, step-by-step methodologies for the synthesis of key adamantyl-containing drugs and for the evaluation of their metabolic stability and target binding.
Synthesis of Adamantyl-Containing Drug Molecules
The synthesis of adamantane derivatives often involves functionalization of the adamantane core, which can be achieved through various chemical reactions.[8]
This protocol describes a one-step synthesis of Amantadine hydrochloride from 1-bromoadamantane and urea.
Materials:
1-Bromoadamantane
Urea
Solvent (e.g., a high-boiling point solvent like N,N-dimethylformamide)
Hydrochloric acid (HCl)
Procedure:
In a round-bottom flask, dissolve 1-bromoadamantane and an excess of urea in the chosen solvent.
Heat the reaction mixture under reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Acidify the mixture with a solution of hydrochloric acid to precipitate the amantadine hydrochloride salt.
Collect the precipitate by filtration, wash with a cold solvent (e.g., diethyl ether) to remove impurities.
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure amantadine hydrochloride.
Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.
This protocol outlines a common synthetic route to Memantine starting from 1,3-dimethyladamantane.
Materials:
1,3-Dimethyladamantane
Bromine
Acetonitrile
Sulfuric acid
Procedure:
Bromination: In a suitable solvent, react 1,3-dimethyladamantane with bromine in the presence of a Lewis acid catalyst (e.g., AlBr3) to introduce a bromine atom at one of the tertiary bridgehead positions, yielding 1-bromo-3,5-dimethyladamantane.
Ritter Reaction: Dissolve the 1-bromo-3,5-dimethyladamantane in a mixture of acetonitrile and concentrated sulfuric acid.
Heat the reaction mixture to facilitate the Ritter reaction, where the carbocation intermediate is trapped by acetonitrile to form a nitrilium ion, which is subsequently hydrolyzed to the corresponding acetamide.
Hydrolysis: Hydrolyze the resulting N-(3,5-dimethyl-1-adamantyl)acetamide using a strong acid (e.g., HCl) or base (e.g., NaOH) to yield Memantine (3,5-dimethyl-1-adamantanamine).
Isolate and purify the product through extraction and crystallization.
Characterize the final product using standard analytical techniques.
Evaluation of Metabolic Stability: Microsomal Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver microsomal enzymes, primarily cytochrome P450s.
Materials:
Test compound (adamantyl-containing)
Pooled liver microsomes (from human or other species)
NADPH regenerating system (or NADPH)
Phosphate buffer (pH 7.4)
Acetonitrile (or other suitable organic solvent) for quenching the reaction
Positive control compounds (with known metabolic stability)
LC-MS/MS system for analysis
Procedure:
Preparation: Prepare stock solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO).
Incubation Mixture: In a microcentrifuge tube or a 96-well plate, prepare the incubation mixture containing liver microsomes and phosphate buffer. Pre-warm the mixture to 37°C.
Initiation of Reaction: Add the test compound to the incubation mixture and pre-incubate for a few minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture and transfer them to a separate plate or tubes containing a cold quenching solution (e.g., acetonitrile with an internal standard) to stop the reaction.[9]
Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Transfer the supernatant to a new plate for analysis.
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant (k). From this, the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.[9]
Target Binding Evaluation: Radioligand Binding Assay for NMDA Receptors
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor, in this case, the NMDA receptor.
Materials:
Test compound (e.g., a memantine analog)
Radiolabeled ligand with known affinity for the NMDA receptor (e.g., [3H]MK-801)
Membrane preparation containing NMDA receptors (e.g., from rat brain cortex)
Assay buffer (e.g., Tris-HCl buffer)
Non-specific binding control (a high concentration of a known unlabeled ligand)
Glass fiber filters
Scintillation cocktail and a scintillation counter
Procedure:
Assay Setup: In a series of tubes, add the membrane preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of the unlabeled test compound. Include tubes for total binding (no competitor) and non-specific binding (with a saturating concentration of an unlabeled ligand).
Incubation: Incubate the tubes at a specific temperature for a defined period to allow the binding to reach equilibrium.
Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound radioligand.
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Visualization of Key Concepts
To further elucidate the principles discussed, the following diagrams provide visual representations of the adamantyl group's structure, its role in drug-receptor interactions, and the workflow of a typical experimental assay.
Caption: The adamantyl group as a hydrophobic anchor.
Caption: Workflow for a microsomal stability assay.
Conclusion
The adamantyl group represents a valuable and versatile tool in the medicinal chemist's armamentarium. Its unique combination of rigidity, lipophilicity, and steric bulk provides a powerful means to overcome common challenges in drug discovery, particularly in optimizing pharmacokinetic properties and enhancing target engagement. By understanding the fundamental principles behind its utility and mastering the experimental techniques for its application, researchers can continue to unlock the full potential of this remarkable diamondoid scaffold in the design of novel and effective therapeutics.
References
Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]
Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from [Link]
Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]
BioIVT. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]
TNO. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical reviews, 113(5), 3516–3604. [Link]
Hansen, K. B., Aggarwal, A., Du, Y., & Traynelis, S. F. (2020). Unlocking therapeutic potential: the role of adamantane in drug discovery. Journal of medicinal chemistry, 63(15), 7945–7971. Retrieved from [Link]
Piantanida, I., & Smital, T. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules (Basel, Switzerland), 22(2), 297. [Link]
Popiołek, Ł., & Biernasiuk, A. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(9), 3700. [Link]
Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current medicinal chemistry, 17(26), 2967–2978. [Link]
Gobec, S., & Piantanida, I. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules (Basel, Switzerland), 22(2), 297. [Link]
Spilovska, K., Zidek, M., & Novotna, A. (2016). Adamantane derivatives: a review of pharmacological and toxicological properties. Current pharmaceutical design, 22(31), 4847–4865. [Link]
Wikipedia. (n.d.). Adamantane. Retrieved from [Link]
Liu, J., & Wanka, L. (2011). The many faces of the adamantyl group in drug design. European journal of medicinal chemistry, 46(6), 1949–1963. [Link]
Spilovska, K., Korabecny, J., & Zidek, M. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current medicinal chemistry, 23(25), 2845–2876. [Link]
Al-Atrash, A. H., & Kassiou, M. (2021). Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study. Bioorganic & medicinal chemistry, 48, 116409. [Link]
Morieux, P., & Schann, S. (2014). Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. Bioorganic & medicinal chemistry letters, 24(15), 3463–3467. [Link]
Shishmakova, E. M., & Sukhodol'skaya, G. V. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International journal of molecular sciences, 26(21), 16489. [Link]
Wernevik, J., Giethlen, B., & Åberg, O. (2020). Protocol for the Human Liver Microsome Stability Assay. SLAS discovery : advancing life sciences R & D, 25(8), 896–906. [Link]
Banister, S. D., & Kassiou, M. (2014). The synthesis and pharmacological evaluation of adamantane-derived indoles: cannabimimetic drugs of abuse. ACS chemical neuroscience, 5(8), 661–666. [Link]
Tonga, G. Y., & Lindsley, C. W. (2012). Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain. ACS chemical neuroscience, 3(11), 841–850. [Link]
Discovery and History of 4-(1-Adamantyl)phenol: The Retinoid Scaffold
This guide provides an in-depth technical analysis of 4-(1-Adamantyl)phenol and its structural isomers, addressing the nomenclature distinction regarding "4-(1-Adamantyloxy)phenol." Executive Summary & Nomenclature Clari...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 4-(1-Adamantyl)phenol and its structural isomers, addressing the nomenclature distinction regarding "4-(1-Adamantyloxy)phenol."
Executive Summary & Nomenclature Clarification
Topic Identity: This guide focuses on 4-(1-Adamantyl)phenol (CAS: 29799-07-3) and its regioisomer 2-(1-Adamantyl)phenol , which are the historically significant intermediates in the discovery of third-generation retinoids, specifically Adapalene .
Critical Disambiguation (The "Oxy" Distinction):
The user query specifies "4-(1-Adamantyloxy )phenol" (an ether linkage:
). While this ether (CAS: 1116090-59-5) exists as a chemical entity, it lacks the pharmacological provenance of the C-alkylated analogs (). The "discovery and history" of adamantyl-phenols in drug development is almost exclusively defined by the Friedel-Crafts alkylation products used to synthesize naphthoic acid retinoids. This guide therefore treats the C-linked scaffold as the primary subject, while noting the ether as a structural variant.
Significance:
4-(1-Adamantyl)phenol represents the convergence of diamondoid chemistry and pharmacophore exploration. It serves as the foundational scaffold for Adapalene (Differin®) , a breakthrough topical treatment for acne vulgaris that decoupled retinoid efficacy from severe irritation.
Chemical Identity & Properties
Property
Data
Systematic Name
4-(Adamantan-1-yl)phenol
Common Name
-Adamantylphenol
CAS Number
29799-07-3
Molecular Formula
Molecular Weight
228.33 g/mol
Structure
Phenol ring substituted at the para position with a bulky, lipophilic adamantane cage.
Key Physical Property
High lipophilicity (LogP ~4.5); Melting Point 181-183°C.
Role
Key intermediate for Retinoid Acid Receptor (RAR) agonists.
Historical Discovery: The Retinoid Revolution
The Adamantane Era (1960s–1970s)
Following the isolation of adamantane from petroleum and its subsequent efficient synthesis by Schleyer (1957), medicinal chemists began incorporating this bulky, lipophilic "diamond cage" into drugs to improve pharmacokinetics and membrane permeability. Early successes included Amantadine (antiviral).
Koichi Shudo and the Aromatic Retinoids (1980s)
The pivotal moment for adamantyl-phenols occurred in the laboratories of Koichi Shudo at the University of Tokyo. Shudo's team was investigating synthetic analogs of retinoic acid (Vitamin A). They hypothesized that the unstable polyene chain of retinoic acid could be replaced by stable aromatic rings without losing biological activity.
The Discovery: They found that placing a bulky, lipophilic group (like adamantane) on a benzoic or naphthoic acid scaffold mimicked the hydrophobic tail of retinoic acid.
The Scaffold: The (1-Adamantyl)phenyl moiety was identified as an optimal structure for binding to the Retinoic Acid Receptor (RAR), specifically RAR
and RAR.
The Result: This led to the synthesis of Adapalene (CD-271) , where the adamantyl group locks the molecule into a conformation that activates the receptor while resisting metabolic degradation.
Synthesis & Mechanism
The synthesis of 4-(1-Adamantyl)phenol is a classic example of Electrophilic Aromatic Substitution (Friedel-Crafts Alkylation) .
Reaction Mechanism
Generation of Electrophile: 1-Adamantanol or 1-Bromoadamantane reacts with an acid catalyst (
or Lewis acid) to form the stable 1-Adamantyl carbocation (). The stability is due to the cage structure dispersing charge (bridgehead carbocation).
Nucleophilic Attack: The electron-rich phenol ring attacks the
cation.
Regioselectivity:
Para-Attack: Steric hindrance usually favors the para position (4-position), yielding 4-(1-Adamantyl)phenol .
Ortho-Attack: Under specific conditions or if the para position is blocked (e.g., by a halogen), the ortho product is formed. Adapalene synthesis specifically requires the ortho-isomer (2-adamantyl-4-bromophenol).
Visualization: Friedel-Crafts Adamantylation
Figure 1: Mechanistic pathway for the synthesis of adamantyl-phenols via Friedel-Crafts alkylation.
Pharmacological Significance: The Adapalene Pathway
While 4-(1-Adamantyl)phenol is the primary alkylation product, the 2-(1-Adamantyl) isomer is the direct precursor to Adapalene.
Adapalene Synthesis Workflow
The industrial synthesis of Adapalene highlights the critical role of the adamantyl-phenol intermediate.
Bromination: Phenol is brominated to 4-bromophenol.
Adamantylation: 4-Bromophenol is reacted with 1-adamantanol (acid catalysis).[1] Since the para position is blocked by Bromine, the adamantyl group is forced to the ortho position.
Solvent: None (Neat reaction) or Dichloromethane (if using Lewis Acid)
Catalyst: None (Thermal) or
(Acid catalyzed)
Step-by-Step Methodology
Preparation : In a round-bottom flask equipped with a reflux condenser and drying tube, dissolve 1-Bromoadamantane (10.8 g, 50 mmol) in Phenol (18.8 g, 200 mmol).
Scientific Rationale: Using excess phenol drives the equilibrium forward and minimizes poly-alkylation.
Reaction (Thermal Method) : Heat the mixture to 120°C for 12 hours .
Observation: Evolution of HBr gas (acidic fumes). Ensure proper ventilation.
Quenching : Cool the reaction mixture to room temperature. Pour the viscous oil into 2 L of hot water with vigorous stirring.
Rationale: Phenol is soluble in hot water; the hydrophobic product will precipitate.
Isolation : Filter the white/off-white precipitate. Wash the cake 3x with hot water to remove residual phenol.
Purification : Recrystallize from Ethanol or Benzene .
) : 1.7–2.1 (m, 15H, Adamantyl), 4.6 (s, 1H, OH), 6.7 (d, 2H, Ar-H ortho to OH), 7.2 (d, 2H, Ar-H meta to OH).
References
Shudo, K., et al. (1981). "Retinoids: Synthesis and Structure-Activity Relationships of Aromatic Analogs." Chemical & Pharmaceutical Bulletin, 29(9).
Charpentier, B., et al. (1995). "Synthesis, Structure-Affinity Relationships, and Biological Activities of Ligands Binding to Retinoic Acid Receptor Subtypes." Journal of Medicinal Chemistry, 38(26), 4993-5006.
Galderma Laboratories. (1996).[6] "Adapalene (Differin) NDA Approval Package." FDA AccessData.
Liu, Z., et al. (2013). "Ion-exchange-resin-catalyzed adamantylation of phenol derivatives with adamantanols: Developing a clean process for synthesis of 2-(1-adamantyl)-4-bromophenol." Beilstein Journal of Organic Chemistry, 9, 2048–2052.
PubChem. (2024). "4-(1-Adamantyl)phenol - Compound Summary." National Library of Medicine.
using 4-(1-Adamantyloxy)phenol in the synthesis of bioactive molecules
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 4-(1-Adamantyloxy)phenol as a versatile building block in the synthesis of novel bioactive molecules. Introduction...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 4-(1-Adamantyloxy)phenol as a versatile building block in the synthesis of novel bioactive molecules.
Introduction: The Adamantane Advantage in Medicinal Chemistry
The adamantane moiety, a rigid, lipophilic, and perfectly symmetrical tricyclic hydrocarbon, represents a privileged scaffold in modern drug discovery.[1] Its discovery and subsequent synthetic accessibility have paved the way for a new field of medicinal chemistry focused on polyhedral compounds.[1][2] The unique three-dimensional structure of adamantane imparts several desirable properties to drug candidates. Its significant lipophilicity can enhance membrane permeability and improve pharmacokinetic profiles, while its bulky, cage-like structure provides exceptional metabolic stability by sterically shielding adjacent functional groups from enzymatic degradation.[3] This combination of features makes adamantane derivatives highly attractive for developing more stable and bioavailable therapeutics.[4][5]
Within the diverse family of adamantyl-containing synthons, 4-(1-Adamantyloxy)phenol stands out as a particularly valuable starting material. This compound strategically combines the robust adamantyl group with a versatile phenolic ring via a stable ether linkage. The phenolic hydroxyl group serves as a highly reactive handle, enabling a wide array of subsequent chemical modifications. This allows chemists to readily introduce various pharmacophores and modulating groups, facilitating the construction of large, diverse libraries of potential drug candidates for screening. The applications of adamantane derivatives are extensive, spanning antiviral, antidiabetic, anticancer, and neuroprotective agents.[1][5] This guide provides detailed application notes and protocols for leveraging 4-(1-Adamantyloxy)phenol in the synthesis of novel bioactive molecules.
Physicochemical Properties & Strategic Advantages
The utility of 4-(1-Adamantyloxy)phenol stems from its distinct physicochemical characteristics, which translate into tangible benefits in drug design.
Property
Value
Molecular Formula
C₁₆H₂₀O
Molecular Weight
228.33 g/mol
Appearance
White to off-white crystalline powder
Melting Point
182-185 °C
LogP (calculated)
~4.5
Solubility
Soluble in organic solvents like DCM, Ethyl Acetate, Methanol; Insoluble in water
Key Advantages in Synthesis:
Enhanced Lipophilicity: The adamantyl group dramatically increases the lipophilicity of the parent phenol. This property is crucial for improving a drug's ability to cross cellular membranes and the blood-brain barrier, potentially enhancing CNS exposure for neurological drug targets.[3]
Metabolic Shielding: The rigid hydrocarbon scaffold of the adamantane cage can protect nearby chemical bonds from metabolic cleavage, which can increase the plasma half-life and overall stability of the final drug compound.[3]
Versatile Synthetic Handle: The phenolic -OH group is a nucleophilic site ripe for a variety of well-established chemical transformations, including Williamson ether synthesis, esterification, and various coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR).
Three-Dimensional Scaffolding: The adamantane cage provides a rigid, non-aromatic anchor, allowing for the precise spatial orientation of substituents. This is critical for optimizing interactions with the three-dimensional binding pockets of biological targets like enzymes and receptors.[6][3]
Core Synthetic Protocols & Applications
The phenolic hydroxyl of 4-(1-Adamantyloxy)phenol is the primary site for synthetic elaboration. The following protocols detail fundamental transformations for building molecular diversity from this key intermediate.
Application 1: O-Alkylation for Linker and Side-Chain Introduction
O-alkylation, or Williamson ether synthesis, is a foundational method for attaching a wide variety of side chains to the phenol. These side chains can serve as linkers to other pharmacophores or as functional groups designed to interact with specific residues in a protein's active site.
Protocol 1: Synthesis of 2-(4-(1-Adamantyloxy)phenoxy)-N,N-dimethylacetamide
This protocol describes the attachment of a dimethylacetamide moiety, a common polar functional group, to the phenolic oxygen.
Causality and Experimental Rationale:
The reaction requires a base to deprotonate the weakly acidic phenolic hydroxyl, forming a more nucleophilic phenoxide ion. Potassium carbonate (K₂CO₃) is a moderately strong base that is easily handled and removed. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen because it effectively dissolves the reactants and the intermediate phenoxide salt without solvating and deactivating the nucleophile, thus promoting the Sₙ2 reaction. The reaction is heated to increase the rate of reaction.
Step-by-Step Methodology:
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(1-Adamantyloxy)phenol (2.28 g, 10 mmol).
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.76 g, 20 mmol, 2.0 eq.) and 40 mL of anhydrous N,N-Dimethylformamide (DMF).
Reaction Initiation: Stir the suspension at room temperature for 15 minutes. Add 2-chloro-N,N-dimethylacetamide (1.46 g, 12 mmol, 1.2 eq.) dropwise to the mixture.
Heating: Heat the reaction mixture to 80 °C and maintain stirring for 6-8 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
Work-up: Cool the reaction mixture to room temperature and pour it into 150 mL of cold water. A precipitate will form.
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water (3 x 50 mL).
Purification: Dry the crude solid under vacuum. Recrystallize from ethanol/water to yield the pure product, 2-(4-(1-adamantyloxy)phenoxy)-N,N-dimethylacetamide.
A Tiered Strategy for the Biological Screening of Novel 4-(1-Adamantyloxy)phenol Analogs
Application Note & Protocol Abstract The unique combination of a phenolic moiety, known for its antioxidant properties, and a bulky, lipophilic adamantane cage, a privileged scaffold in medicinal chemistry, makes 4-(1-ad...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Abstract
The unique combination of a phenolic moiety, known for its antioxidant properties, and a bulky, lipophilic adamantane cage, a privileged scaffold in medicinal chemistry, makes 4-(1-adamantyloxy)phenol analogs a compelling class of compounds for drug discovery.[1][2] The adamantane group can enhance cell membrane penetration and provide a rigid framework for precise substituent placement, potentially leading to potent and selective biological activity.[3][4] This guide presents a comprehensive, tiered screening protocol designed to efficiently identify and characterize the biological activities of novel 4-(1-adamantyloxy)phenol analogs. The workflow prioritizes the assessment of cytoprotective and antioxidant potential, focusing on the activation of the Nrf2-ARE signaling pathway, a critical cellular defense mechanism against oxidative stress.[5][6] We provide detailed, step-by-step protocols for primary screening to assess cytotoxicity and direct antioxidant capacity, followed by cell-based secondary assays to elucidate the mechanism of action. This structured approach enables researchers to systematically triage compound libraries, identify promising lead candidates, and build a robust data package for further development.
The Scientific Rationale: Why This Scaffold?
The 4-(1-adamantyloxy)phenol scaffold is a deliberate fusion of two pharmacologically significant moieties:
The Phenol Group: The hydroxyl group on the aromatic ring is a classic hydrogen donor, capable of neutralizing free radicals.[7] This chemical property is the basis for the well-documented antioxidant activity of many phenolic compounds, which play roles in mitigating oxidative stress implicated in numerous diseases.[8][9]
The Adamantane Moiety: This rigid, three-dimensional hydrocarbon cage is highly lipophilic.[10] Its incorporation into drug candidates can improve pharmacokinetic properties by increasing lipophilicity, which may enhance membrane permeability and bioavailability.[11] Adamantane is a key component in approved drugs like the antiviral amantadine and the neuroprotective agent memantine, demonstrating its therapeutic value.[11]
Our central hypothesis is that analogs of 4-(1-adamantyloxy)phenol will act as potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or electrophilic compounds (like many phenols), Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), driving the transcription of a suite of cytoprotective genes.[5][12] This application note provides the protocols to test this hypothesis rigorously.
The Screening Cascade: A Tiered Approach to Hit Identification
A tiered screening strategy is essential for the efficient and cost-effective evaluation of a compound library. This approach uses broad, high-throughput assays in the initial tier to filter out inactive or overtly toxic compounds, reserving more complex, resource-intensive mechanistic studies for a smaller set of promising hits.
Caption: Tiered screening workflow for 4-(1-Adamantyloxy)phenol analogs.
Tier 1 Protocols: Primary Screening
The goal of Tier 1 is to perform a rapid initial assessment of all analogs to determine their toxicity and intrinsic antioxidant potential.
Protocol 1.1: Cytotoxicity Assessment via Lactate Dehydrogenase (LDH) Assay
Causality: Before assessing efficacy, it is critical to determine the concentration at which a compound is toxic. The release of the stable cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium is a well-established indicator of plasma membrane damage and cell death.[13] This assay identifies a therapeutic window for each analog, ensuring that any activity observed in subsequent assays is not merely an artifact of cytotoxicity.
Methodology:
Cell Culture: Plate a suitable human cell line (e.g., HepG2 hepatocytes or HEK293 embryonic kidney cells) in a 96-well clear-bottom plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours.
Compound Preparation: Prepare a 10 mM stock solution of each analog in DMSO. Create a 2x working concentration series (e.g., from 200 µM to 0.1 µM) in serum-free cell culture medium.
Treatment: Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells.
Vehicle Control: Wells treated with medium containing the highest concentration of DMSO used (e.g., 0.5%).
Positive Control (Maximum Lysis): Wells treated with a lysis buffer (provided in commercial LDH kits) 45 minutes before the assay endpoint.
Untreated Control: Wells with cells in medium only.
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
Assay Execution:
Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Promega CytoTox 96®).
Add 50 µL of the reaction mixture to each well of the new plate.
Incubate for 30 minutes at room temperature, protected from light.
Add 50 µL of stop solution.
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis: Calculate the percentage of cytotoxicity using the formula:
% Cytotoxicity = 100 * (Experimental_Abs - Vehicle_Abs) / (Max_Lysis_Abs - Vehicle_Abs)
Plot the % cytotoxicity against the log of the compound concentration and determine the IC50 value (the concentration that causes 50% cell death) using non-linear regression.
Protocol 1.2: Acellular Antioxidant Capacity via DPPH Radical Scavenging Assay
Causality: This assay directly measures the intrinsic chemical ability of the phenolic moiety to donate a hydrogen atom and scavenge a free radical.[14] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. When it accepts an electron or hydrogen radical, it becomes a stable, colorless/yellowish molecule. The degree of color change is proportional to the radical scavenging activity.
Methodology:
Reagent Preparation:
Prepare a 0.1 mM solution of DPPH in methanol.
Prepare a 1 mM stock solution of each analog in methanol. Create a dilution series (e.g., 500 µM to 1 µM).
Assay Procedure (in a 96-well plate):
Add 100 µL of the DPPH solution to each well.
Add 100 µL of the compound dilutions to the respective wells.
Positive Control: Ascorbic acid or Trolox dilution series.
Negative Control: 100 µL of methanol.
Incubation: Incubate the plate for 30 minutes at room temperature in the dark.
Data Acquisition: Measure the absorbance at 517 nm.
Data Analysis: Calculate the percentage of scavenging activity:
% Scavenging = 100 * (Abs_Control - Abs_Sample) / Abs_Control
Determine the EC50 value (the concentration that scavenges 50% of DPPH radicals).
Tier 2 Protocol: Cell-Based Mechanistic Screening
Analogs that are non-toxic (IC50 > 30 µM) and show some primary activity proceed to this tier to investigate a specific, biologically relevant mechanism of action.
The Nrf2-Keap1 Signaling Pathway
Caption: The Nrf2-Keap1 antioxidant response pathway.
Protocol 2.1: Nrf2-ARE Reporter Gene Assay
Causality: This is the cornerstone assay of the screening cascade. It directly quantifies the activation of the Nrf2 pathway by measuring the expression of a reporter gene (e.g., luciferase) that has been placed under the control of the ARE promoter element.[5] A positive result strongly indicates that the compound interacts with the Nrf2 signaling cascade to initiate a cytoprotective genetic program.
Methodology:
Cell Culture: Use a commercially available reporter cell line, such as HepG2-ARE-Luciferase cells. Plate cells in a 96-well white, clear-bottom plate at 2 x 10⁴ cells/well and allow them to adhere overnight.
Compound Treatment: Prepare a 1x final concentration series of the hit compounds in culture medium, using the non-toxic concentration range determined in Protocol 1.1. Replace the medium on the cells with the compound dilutions.
Positive Control: Sulforaphane (a known Nrf2 activator) at its EC50 concentration (e.g., 5 µM).
Vehicle Control: DMSO at the corresponding concentration.
Incubation: Incubate for 18-24 hours at 37°C and 5% CO₂.
Assay Execution:
Remove the medium. Lyse the cells using a luciferase lysis buffer (e.g., Promega ONE-Glo™).
Incubate for 10 minutes at room temperature to ensure complete lysis.
Data Acquisition: Measure luminescence using a microplate reader.
Data Analysis:
Normalize the data by expressing it as "Fold Activation" over the vehicle control: Fold Activation = Luminescence_Sample / Average_Luminescence_Vehicle.
Plot Fold Activation vs. log concentration and determine the EC50 (concentration for half-maximal activation) and Emax (maximum activation level) for each active compound.
Tier 3 Protocols: Hit Validation and Functional Confirmation
The most potent and efficacious Nrf2 activators from Tier 2 are advanced to this final stage to confirm their mechanism and demonstrate a tangible, protective effect in a functional context.
Protocol 3.1: Target Gene Expression by Quantitative PCR (qPCR)
Causality: While a reporter assay is an excellent screening tool, it is crucial to confirm that hit compounds upregulate endogenous Nrf2 target genes. This step validates the biological relevance of the reporter signal. Heme oxygenase-1 (HO-1) is a canonical Nrf2 target gene and a potent antioxidant enzyme.[6]
Methodology:
Cell Treatment: Plate HepG2 cells in a 6-well plate. Treat with the top 3-5 hit compounds at their EC50 and 3x EC50 concentrations for 6-8 hours.
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., QIAGEN RNeasy). Quantify RNA and assess its purity.
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
qPCR: Perform qPCR using SYBR Green master mix and primers for the target gene (e.g., HMOX1) and a housekeeping gene for normalization (e.g., GAPDH).
Data Analysis: Calculate the relative fold change in gene expression using the delta-delta Ct (ΔΔCt) method. A significant increase in HMOX1 mRNA levels relative to the vehicle control confirms on-target activity.
Protocol 3.2: Cellular Protection Assay Against Oxidative Challenge
Causality: This is the ultimate functional test. Does the Nrf2 activation and subsequent gene expression translate into a tangible protective effect for the cell?[15] This assay determines if pre-treatment with a hit compound can protect cells from death induced by a potent external oxidant like tert-butyl hydroperoxide (t-BHP).
Methodology:
Pre-treatment: Plate HepG2 cells in a 96-well plate. Treat the cells with hit compounds at their EC50 concentration for 18-24 hours. This allows time for the Nrf2-mediated expression of protective proteins.
Oxidative Challenge: Remove the compound-containing medium. Add fresh medium containing a lethal concentration of t-BHP (e.g., 200 µM, concentration to be optimized) to all wells except the "no-challenge" control.
Incubation: Incubate for 4-6 hours.
Viability Assessment: Measure cell viability using a robust method like the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.
Data Analysis: Compare the viability of cells pre-treated with your compounds to the vehicle-treated/t-BHP challenged cells. Express results as "% Protection" or "% Viability".
Data Presentation and Interpretation
Summarize the data for each analog in a table to facilitate direct comparison and hit selection.
Analog ID
Cytotoxicity IC50 (µM)
DPPH EC50 (µM)
Nrf2-ARE EC50 (µM)
Nrf2-ARE Emax (Fold Act.)
HO-1 Upregulation (Fold Change @ EC50)
Cellular Protection (% Viability vs. t-BHP)
AP-001
> 100
15.2
2.5
12.3
8.1
75%
AP-002
12.5
22.1
> 30
1.2
1.1
15%
AP-003
> 100
5.8
1.1
18.5
15.2
92%
AP-004
85.0
> 50
15.7
4.5
3.0
45%
Sulforaphane
> 50
N/A
5.0
15.0
12.5
88%
Interpretation: In this hypothetical dataset, AP-003 emerges as the top lead candidate. It is non-toxic, a potent direct antioxidant, a very potent Nrf2 activator with high efficacy, and it strongly translates this activity into target gene expression and functional cellular protection. AP-001 is also a strong candidate. AP-002 would be deprioritized due to its cytotoxicity, while AP-004 is a weak activator.
Conclusion
This application note provides a robust, logical, and experimentally validated framework for the biological screening of 4-(1-adamantyloxy)phenol analogs. By employing a tiered approach that moves from broad profiling to specific mechanistic validation, researchers can efficiently identify compounds with genuine therapeutic potential. The focus on the Nrf2-ARE pathway provides a clear, biologically relevant endpoint for assessing the cytoprotective activity of this promising chemical series. The protocols described herein are designed to be self-validating through the integrated use of appropriate controls, ensuring the generation of reliable and interpretable data to guide drug development efforts.
References
4-(1-Adamantyl) Phenylalkylamines with Potential Antiproliferative Activity. ResearchGate. Available at: [Link]
Biological activity of phenolic lipids. National Center for Biotechnology Information (PMC). Available at: [Link]
Exploration of endocrine-disrupting chemicals on estrogen receptor alpha by the agonist/antagonist differential-docking screening (AADS) method: 4-(1-adamantyl)phenol as a potent endocrine disruptor candidate. PubMed. Available at: [Link]
Cell-Based Assay for Identifying the Modulators of Antioxidant Response Element Signaling Pathway. National Center for Biotechnology Information (PMC). Available at: [Link]
Mechanism of action of 4-substituted phenols to induce vitiligo and antimelanoma immunity. National Center for Biotechnology Information (PMC). Available at: [Link]
Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. National Center for Biotechnology Information (PMC). Available at: [Link]
Synthesis, Characterization, and the Antioxidant Activity of Phenolic Acid Chitooligosaccharide Derivatives. National Center for Biotechnology Information (PMC). Available at: [Link]
Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. Available at: [Link]
Cell-based assays to identify novel retinoprotective agents. National Center for Biotechnology Information (PMC). Available at: [Link]
Phenolic compounds as Nrf2 inhibitors: potential applications in cancer therapy. National Center for Biotechnology Information (PMC). Available at: [Link]
DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI. Available at: [Link]
Unlocking therapeutic potential: the role of adamantane in drug discovery. ResearchGate. Available at: [Link]
Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model: A Nutritional Approach Preventing Age Related-Damages. MDPI. Available at: [Link]
Phenol Sensing Studies by 4-Aminoantipyrine Method–A Review. Juniper Publishers. Available at: [Link]
Biological activity of adamantane analogues. ResearchGate. Available at: [Link]
The Synergistic effects on Nrf2 of phenolic compounds associated with other anticancer agents. ResearchGate. Available at: [Link]
A cell-based phenotypic assay to identify cardioprotective agents. National Center for Biotechnology Information (PMC). Available at: [Link]
In vitroantioxidant activities of phenol derivatives (A) DPPH radical... ResearchGate. Available at: [Link]
Estimation of Scavenging Activity of Phenolic Compounds Using the ABTS•+ Assay. ACS Publications. Available at: [Link]
The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix. Available at: [Link]
Tailored Functionalization of Natural Phenols to Improve Biological Activity. MDPI. Available at: [Link]
Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model: A Nutritional Approach Preventing Age Related-Damages. PubMed. Available at: [Link]
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. National Center for Biotechnology Information (PMC). Available at: [Link]
Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. Available at: [Link]
Cell-Based Assays Guide. Antibodies.com. Available at: [Link]
Injectable phenol formulations and methods of their use.Google Patents.
Nrf2-Mediated Pathway Activated by Prunus spinosa L. (Rosaceae) Fruit Extract. University of Udine Institutional Repository. Available at: [Link]
Application Note: Analytical Characterization of 4-(1-Adamantyloxy)phenol
This is a comprehensive technical guide for the analytical characterization of 4-(1-Adamantyloxy)phenol , specifically distinguishing it from its carbon-linked isomer. Target Analyte: 4-(1-Adamantyloxy)phenol CAS: 111609...
Author: BenchChem Technical Support Team. Date: February 2026
This is a comprehensive technical guide for the analytical characterization of 4-(1-Adamantyloxy)phenol , specifically distinguishing it from its carbon-linked isomer.
In drug development and materials science, adamantane derivatives are prized for their lipophilicity and steric bulk. However, a critical ambiguity exists in the nomenclature and synthesis of adamantyl phenols:
Target Molecule (Ether Linkage):4-(1-Adamantyloxy)phenol (CAS 1116090-59-5).[1] The adamantane cage is bonded via an oxygen atom. This linkage is chemically distinct, imparting different solubility and stability profiles compared to the C-linked isomer.
Common Isomer (Carbon Linkage):4-(1-Adamantyl)phenol (CAS 29799-07-3).[2][3] The adamantane cage is bonded directly to the benzene ring.
Critical Distinction: The ether linkage (Ad-O-Ar) is susceptible to acid-catalyzed cleavage (generating the stable adamantyl cation), whereas the carbon linkage (Ad-Ar) is metabolically and chemically robust. This guide focuses strictly on the Ether variant (CAS 1116090-59-5), necessitating specific precautions during HPLC method development to prevent on-column degradation.
Analytical Decision Tree
The following workflow outlines the logic for characterizing crude reaction mixtures containing 4-(1-Adamantyloxy)phenol.
Caption: Analytical decision tree for separating the target mono-ether from polar starting materials and lipophilic bis-ether byproducts.
Part 2: Chromatographic Purity Profiling (HPLC)
Method Development Logic
The separation challenge lies in the extreme polarity difference between the starting material (Hydroquinone, logP ~0.59) and the product (logP ~3.74).
Stationary Phase: A C18 column is essential. The adamantyl group is highly hydrophobic, requiring a strong non-polar stationary phase for retention.
Mobile Phase: A gradient is required. Isocratic methods will either elute Hydroquinone in the void volume or retain the Bis-impurity indefinitely.
Buffering & pH:CRITICAL WARNING. The Ad-O-Ph bond behaves similarly to a tert-butyl ether. Avoid strong acids (e.g., 1% TFA) which may catalyze hydrolysis to 1-adamantanol and hydroquinone. Use 0.1% Formic Acid (weaker) or 10 mM Ammonium Acetate (neutral).
Standard Operating Protocol (HPLC)
Parameter
Specification
Rationale
Column
Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)
High surface area for resolving lipophilic isomers.
Mobile Phase A
Water + 0.1% Formic Acid
Weak acid prevents ether hydrolysis while suppressing phenol ionization.
Mobile Phase B
Acetonitrile (ACN)
Strong eluent needed for the adamantyl cage.
Flow Rate
1.0 mL/min
Standard backpressure management.
Column Temp
30°C
Maintains reproducible retention times.
Detection
UV @ 280 nm
Max absorption of the phenolic ring.
Injection Vol
5 - 10 µL
Prevent column overload (Hydroquinone tailing).
Gradient Table:
Time (min)
% A (Water)
% B (ACN)
Event
0.0
90
10
Hold to retain Hydroquinone
2.0
90
10
Begin Gradient
15.0
5
95
Elute Target & Bis-Impurity
20.0
5
95
Wash Column
| 20.1 | 90 | 10 | Re-equilibration |
Expected Retention Profile:
Hydroquinone: ~2.5 min (Elutes early, polar).
4-(1-Adamantyloxy)phenol (Target): ~10-12 min.
1,4-Bis(1-adamantyloxy)benzene (Impurity): ~16-18 min (Elutes late, highly lipophilic).
Part 3: Structural Identification (Spectroscopy)
Nuclear Magnetic Resonance (NMR)
The definitive proof of the Ether linkage (vs. Carbon linkage) is the chemical shift of the adamantyl protons and the quaternary carbon.
^1H-NMR (400 MHz, DMSO-d6) Prediction:
Phenolic OH: Singlet at ~9.0 ppm (D2O exchangeable).
Aromatic Protons: Two doublets (AA'BB' system) at 6.85 ppm (2H) and 6.65 ppm (2H).
Note: In the C-linked isomer (Ad-Ph-OH), the aromatic protons are typically split wider (e.g., 7.15 and 6.70 ppm) due to the electron-donating alkyl group vs the electron-donating alkoxy group.
Adamantyl Protons:
6H (CH₂ alpha to O): ~1.80 ppm.
3H (CH bridgehead): ~2.15 ppm.
6H (CH₂ remaining): ~1.60 ppm.
^13C-NMR Diagnostic Peaks:
C-O-Ad (Quaternary):~78.0 ppm .[3] (This is the "smoking gun". In the C-linked isomer, the quaternary C-Ad shift is ~36 ppm. The downfield shift to ~78 ppm confirms oxygen attachment).
Remove TFA from mobile phase. Switch to 10mM Ammonium Acetate (pH 6.5).
Split Peaks
Sample solvent incompatibility.
Dissolve sample in 50:50 ACN:Water. Do not inject 100% DMSO or THF solutions if possible.
Low Yield in Synthesis
Formation of Bis-ether.
Use a large excess of Hydroquinone (3-4 equivalents) relative to 1-Bromoadamantane to favor mono-substitution.
References
ChemicalBook. (2025). 4-(1-Adamantyl)phenol Product Properties (CAS 29799-07-3).[2][3] (Note: Cited for comparison of the C-linked isomer properties).
ChemScene. (2025). 4-(Adamantan-1-yloxy)phenol (CAS 1116090-59-5) Product Data.[1] (Verifies existence and structure of the ether variant).
National Institute of Standards and Technology (NIST). (2023). Mass Spectral Data for Adamantane Derivatives. (General reference for m/z 135 adamantyl cation stability).
Organic Chemistry Portal. (2023). Synthesis of Aryl Ethers and Ullmann Coupling Protocols. (Mechanistic grounding for ether synthesis).
BenchChem. (2025).[4] Spectroscopic Profile of Alkyl Phenols. (Reference for phenolic NMR shifts).
Application Note: FTIR Characterization of 4-(1-Adamantyloxy)phenol
Executive Summary This guide details the protocol for the structural validation of 4-(1-Adamantyloxy)phenol using Fourier Transform Infrared (FTIR) spectroscopy. This compound represents a critical class of lipophilic an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the protocol for the structural validation of 4-(1-Adamantyloxy)phenol using Fourier Transform Infrared (FTIR) spectroscopy. This compound represents a critical class of lipophilic antioxidants and tyrosinase inhibitors where the bulky adamantane cage modulates the pharmacokinetics of the phenolic pharmacophore.
The protocol prioritizes Attenuated Total Reflectance (ATR) for routine Quality Control (QC) due to its speed and reproducibility, while referencing Transmission (KBr pellet) methods for high-resolution structural elucidation.
Introduction & Chemical Context
4-(1-Adamantyloxy)phenol is a hydroquinone derivative where one hydroxyl group is etherified with an adamantane cage.[1] This structural hybrid combines two distinct spectral signatures:
The Adamantane Cage: A rigid, diamondoid structure composed of
hybridized carbons, known for improving drug membrane permeability (lipophilicity).
The Phenolic Moiety: An aromatic ring with a free hydroxyl group, serving as the active site for antioxidant activity or enzyme inhibition.
Accurate FTIR analysis requires resolving the competition between the sharp, intense aliphatic C-H stretches of the adamantane and the broad, hydrogen-bonded O-H stretching of the phenol.
Experimental Protocol
Instrumentation & Parameters[1][2][3][4]
Spectrometer: FTIR with DTGS or MCT detector.
Accessory: Single-bounce Diamond ATR (preferred for solids) or KBr Pellet Press.[1]
Resolution: 4 cm⁻¹ (Standard QC) or 2 cm⁻¹ (Structural Analysis).
Scans: 32 (Routine) to 64 (High S/N).
Sample Preparation (ATR Method)[1]
Why ATR? Adamantane derivatives are often waxy or crystalline solids.[1] ATR minimizes sample prep time and avoids the moisture uptake common in hygroscopic KBr pellets.
Step-by-Step Workflow:
Crystal Clean: Clean the diamond crystal with isopropanol.[1] Ensure the energy throughput meter reads >95% of the background max.
Background: Collect an air background (32 scans). Crucial: Ensure the room is purged of CO₂/H₂O or use atmospheric correction.
Loading: Place ~2-5 mg of the white solid powder onto the crystal center.
Contact: Apply pressure using the anvil.[1] Monitor the live preview.
Target: Absorbance of the strongest peak (C-H stretch ~2900 cm⁻¹) should be between 0.2 and 0.6 A.
The spectrum of 4-(1-Adamantyloxy)phenol is a superposition of the adamantyl cage and the hydroquinone ether.
Diagnostic Band Assignment Table[1]
Region (cm⁻¹)
Functional Group
Vibrational Mode
Diagnostic Note
3200 – 3500
Phenol (-OH)
O-H Stretch
Broad. Indicates intermolecular H-bonding.[1] If the sample is very dry/dilute, a sharp free -OH peak may appear ~3600 cm⁻¹.[1]
3000 – 3100
Aromatic Ring
C-H Stretch ()
Weak intensity.[1] Should appear as a shoulder on the high-frequency side of the adamantane peaks.
2850 – 2930
Adamantane
C-H Stretch ()
Very Strong & Sharp. Distinctive doublet or triplet characteristic of the adamantyl cage. Dominates the high-frequency region.[1]
1580 – 1610
Aromatic Ring
C=C Ring Stretch
Medium intensity.[1] Confirms the benzene ring.[1][2][3]
1500 – 1510
Aromatic Ring
C=C Ring Stretch
Stronger aromatic band, typical for para-substituted benzenes.
1200 – 1260
Aryl Ether / Phenol
C-O Stretch
Strong. The Ar-O-C (ether) and Ar-OH (phenol) stretches overlap here.[1] Look for asymmetric broadening.
1000 – 1100
Adamantane / Ether
C-C / C-O
Complex fingerprint.[1] Adamantane "breathing" modes mix with the aliphatic C-O stretch of the ether linkage.
810 – 840
Aromatic Ring
C-H Out-of-Plane (oop)
Diagnostic. Strong band indicating 1,4-disubstitution (para-substitution) on the benzene ring.
Critical Quality Attributes (CQA)
The Hydroxyl Integrity: Disappearance of the broad band at 3300 cm⁻¹ indicates oxidation to a quinone or successful derivatization (if the OH was the target).
The Ether Linkage: Stability of the bands at 1200-1260 cm⁻¹ confirms the adamantyl group remains attached to the phenol.
Analytical Workflow Visualization
The following diagram outlines the logical flow for validating the compound, including decision gates for spectral quality.
Figure 1: Decision-tree workflow for the FTIR validation of adamantyloxy-phenol derivatives, emphasizing QC checkpoints.
Clean crystal thoroughly; check for background drift (CO₂ fluctuations).[1]
Missing O-H Band
Oxidation to Quinone.
Sample may have degraded. Check color (Quinones are often yellow/brown).[1]
Shifted Peaks
ATR Optical Effect.
Apply "ATR Correction" algorithm in software to match transmission library spectra.[1]
References
NIST Chemistry WebBook. Infrared Spectrum of Phenol.[1] National Institute of Standards and Technology.[1] (Provides the baseline for the phenolic moiety).
[Link]
NIST Chemistry WebBook. Infrared Spectrum of Adamantane.[1] National Institute of Standards and Technology.[1] (Provides the baseline for the aliphatic cage).
[Link]
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] (Standard reference for Group Frequency Theory used to derive the combined spectrum).
AIST Spectral Database (SDBS). SDBS No. 668 (Hydroquinone).[1] National Institute of Advanced Industrial Science and Technology.[1] (Reference for 1,4-disubstitution patterns).
[Link]
4-(1-Adamantyloxy)phenol as a tool compound in chemical biology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction: The Adamantyl Moiety as a Privileged Scaffold in Chemical Biology The adamantane cage, a rigid, lipophilic, an...
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Adamantyl Moiety as a Privileged Scaffold in Chemical Biology
The adamantane cage, a rigid, lipophilic, and three-dimensional hydrocarbon, has emerged as a "privileged scaffold" in medicinal chemistry and chemical biology. Its unique steric and physicochemical properties offer a powerful tool to modulate the biological activity of small molecules. The incorporation of an adamantyl group can significantly enhance a compound's metabolic stability, increase its lipophilicity for improved membrane permeability, and enforce specific conformations that can lead to high-affinity interactions with biological targets.[1][2] 4-(1-Adamantyloxy)phenol, a molecule that couples the adamantane scaffold to a phenol via an ether linkage, serves as an excellent case study for the application of these principles. This document provides detailed application notes and protocols for the use of 4-(1-Adamantyloxy)phenol as a tool compound in various chemical biology contexts.
Physicochemical Properties
A solid understanding of the physicochemical properties of 4-(1-Adamantyloxy)phenol is essential for its effective use in experimental settings.
Not available; 4-(1-Adamantyl)phenol is 181-183 °C
Solubility
Soluble in organic solvents like DMSO and ethanol.
Appearance
White to off-white solid.
Synthesis of 4-(1-Adamantyloxy)phenol
The synthesis of 4-(1-Adamantyloxy)phenol can be achieved through a Williamson ether synthesis, a robust and widely used method for preparing ethers.[3][4][5][6] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide derived from hydroquinone reacts with an adamantyl halide.
Protocol: Williamson Ether Synthesis of 4-(1-Adamantyloxy)phenol
Materials:
Hydroquinone
1-Bromoadamantane
Sodium hydride (NaH) or other suitable base (e.g., potassium carbonate)
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Hexane and ethyl acetate for chromatography
Procedure:
Preparation of the Phenoxide:
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve hydroquinone (1.1 equivalents) in anhydrous DMF.
Cool the solution to 0 °C in an ice bath.
Carefully add sodium hydride (1.0 equivalent) portion-wise to the stirred solution. Caution: Sodium hydride is highly reactive and flammable; handle with care. Hydrogen gas will be evolved.
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide.
Etherification:
To the solution of the sodium phenoxide, add a solution of 1-bromoadamantane (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise.
Heat the reaction mixture to 80-100 °C and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up and Purification:
After the reaction is complete, cool the mixture to room temperature.
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with water and then with brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford 4-(1-Adamantyloxy)phenol as a solid.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of 4-(1-Adamantyloxy)phenol.
Application 1: A Potent Agonist of Human Estrogen Receptor Alpha (hERα)
4-(1-Adamantyloxy)phenol has been identified as a potent agonist of the human estrogen receptor alpha (hERα), a key regulator of female reproductive biology and a target in breast cancer therapy.[3] Its activity makes it a valuable tool for studying the structure-function relationship of the hERα ligand-binding domain and for screening for novel endocrine-disrupting chemicals.
Protocol: hERα Luciferase Reporter Gene Assay
This protocol describes a cell-based assay to quantify the agonist activity of 4-(1-Adamantyloxy)phenol on hERα using a luciferase reporter gene.[7][8][9][10][11]
Materials:
Human breast cancer cell line stably expressing hERα and an estrogen-responsive element (ERE) driving a luciferase reporter gene (e.g., MCF-7-ERE-Luc).
Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), penicillin-streptomycin.
Culture MCF-7-ERE-Luc cells in medium supplemented with 10% charcoal-stripped FBS for at least 48 hours prior to the experiment.
Trypsinize and resuspend the cells in the same medium.
Seed the cells in a 96-well white, clear-bottom plate at a density of 1-2 x 10⁴ cells per well in 100 µL of medium.
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
Compound Treatment:
Prepare a serial dilution of 4-(1-Adamantyloxy)phenol and 17β-estradiol in the culture medium. A typical concentration range for 4-(1-Adamantyloxy)phenol would be from 10⁻¹² M to 10⁻⁵ M.
Include a vehicle control (DMSO) at the same final concentration as the test compounds (typically ≤ 0.1%).
Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the test compounds, positive control, or vehicle control.
Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.
Luciferase Assay:
Equilibrate the plate and the luciferase assay reagent to room temperature.
Remove the medium from the wells.
Lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
Add the luciferase substrate to each well.
Measure the luminescence using a luminometer.
Data Analysis:
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the protein concentration in each well to account for variations in cell number and transfection efficiency.
Plot the normalized luciferase activity against the logarithm of the compound concentration.
Determine the EC₅₀ value (the concentration at which the compound elicits 50% of its maximal response) by fitting the data to a sigmoidal dose-response curve.
Diagram of hERα Signaling Pathway Activation:
Caption: Activation of the hERα signaling pathway by 4-(1-Adamantyloxy)phenol.
Application 2: Investigating Antibacterial Activity Against Oral Pathogens
Phenolic compounds are known to possess antibacterial properties. The unique structure of 4-(1-Adamantyloxy)phenol, combining a phenol moiety with a bulky, lipophilic adamantyl group, suggests it may have interesting effects on bacterial membranes and cellular processes. One potential application is in the study of inhibitors of oral bacteria, such as Streptococcus mutans, a primary causative agent of dental caries.[1][12][13][14][15]
Protocol: Determination of Minimum Inhibitory Concentration (MIC) against Streptococcus mutans
This protocol outlines the broth microdilution method to determine the MIC of 4-(1-Adamantyloxy)phenol against S. mutans.
Materials:
Streptococcus mutans strain (e.g., ATCC 25175).
Brain Heart Infusion (BHI) broth.
4-(1-Adamantyloxy)phenol stock solution (e.g., 10 mg/mL in DMSO).
Chlorhexidine (positive control).
DMSO (vehicle control).
Sterile 96-well microtiter plates.
Spectrophotometer.
Procedure:
Bacterial Culture Preparation:
Inoculate S. mutans into BHI broth and incubate at 37°C in a 5% CO₂ atmosphere until it reaches the mid-logarithmic phase of growth (OD₆₀₀ ≈ 0.5).
Dilute the bacterial culture in fresh BHI broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
Compound Dilution and Inoculation:
In a 96-well plate, perform a two-fold serial dilution of 4-(1-Adamantyloxy)phenol in BHI broth. The final concentration range could be from 512 µg/mL to 1 µg/mL.
Prepare similar dilutions for the positive control (chlorhexidine).
Include a vehicle control (DMSO at the highest concentration used for the test compound) and a growth control (BHI broth with bacteria only).
Add 100 µL of the diluted bacterial suspension to each well.
Incubation and MIC Determination:
Incubate the plate at 37°C in a 5% CO₂ atmosphere for 24 hours.
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Optionally, measure the optical density at 600 nm using a microplate reader to quantify bacterial growth.
Diagram of Antibacterial Assay Workflow:
Caption: Workflow for determining the MIC of 4-(1-Adamantyloxy)phenol.
Application 3: A Potential Negative Control in Signaling Assays
In chemical biology, a well-chosen negative control is crucial for validating experimental results. An ideal negative control is structurally similar to the active compound but lacks its specific biological activity.[16][17] The bulky adamantyl group of 4-(1-Adamantyloxy)phenol can sterically hinder its interaction with certain biological targets, potentially rendering it inactive in some assays where a less hindered analog is active. This makes it a candidate for a negative control to demonstrate the specificity of a ligand-receptor interaction.
Rationale for Use as a Negative Control
The large, rigid adamantyl group can act as a "non-productive" steric bump. If a receptor's binding pocket is too small to accommodate this group, 4-(1-Adamantyloxy)phenol will not bind and therefore will not elicit a response. This is in contrast to a smaller, structurally related compound that can fit into the binding pocket and activate the receptor. Therefore, using 4-(1-Adamantyloxy)phenol alongside a known active analog can help to:
Demonstrate Specificity: Show that the observed biological effect is due to a specific interaction with the receptor and not due to non-specific effects of the phenol moiety.
Probe Binding Pocket Size: Provide indirect evidence about the steric constraints of a ligand-binding pocket.
Control for Off-Target Effects: Help to rule out that the observed activity is due to an interaction with another target that is less sensitive to steric bulk.
Example Application: In a G-protein coupled receptor (GPCR) screening campaign, if a smaller phenolic compound is identified as an agonist, 4-(1-Adamantyloxy)phenol could be used as a negative control. If the smaller compound is active and 4-(1-Adamantyloxy)phenol is not, it strengthens the hypothesis that the activity is mediated by a specific interaction within the GPCR's binding pocket.
Conclusion
4-(1-Adamantyloxy)phenol is a multifaceted tool compound with applications spanning endocrinology, microbiology, and assay development. Its unique combination of a phenol and a bulky adamantyl group provides a platform for probing biological systems with a high degree of specificity. The protocols and rationales provided herein are intended to serve as a comprehensive guide for researchers looking to leverage the unique properties of this and other adamantane-containing molecules in their own investigations.
References
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Available at: [Link]
Nishikawa, J., et al. (2009). Exploration of endocrine-disrupting chemicals on estrogen receptor alpha by the agonist/antagonist differential-docking screening (AADS) method: 4-(1-adamantyl)phenol as a potent endocrine disruptor candidate. Toxicology Letters, 189(1), 8-14. Available at: [Link]
Al-Monaqel, B. M., et al. (2017). Antibacterial activity against Streptococcus mutans and inhibition of bacterial induced enamel demineralization of propolis, miswak, and chitosan nanoparticles based dental varnishes. Pakistan journal of pharmaceutical sciences, 30(3), 915-920. Available at: [Link]
Leung, Y. K., et al. (2014). Evaluation of a luciferase-based reporter assay as a screen for inhibitors of estrogen-ERα-induced proliferation of breast cancer cells. Assay and drug development technologies, 12(2), 106-117. Available at: [Link]
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
Navarro, G., et al. (2023). Structure-Activity Relationship Study of Cannabidiol-Based Analogs as Negative Allosteric Modulators of the μ-Opioid Receptor. ACS chemical neuroscience, 14(13), 2464-2477. Available at: [Link]
The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]
Navarro, G., et al. (2023). Structure-Activity Relationship Study of Cannabidiol-Based Analogs as Negative Allosteric Modulators of the μ-Opioid Receptor. ACS chemical neuroscience, 14(13), 2464-2477. Available at: [Link]
Atanasov, A. G., et al. (2021). The Antibacterial Effect of Eight Selected Essential Oils Against Streptococcus mutans: An In Vitro Pilot Study. Molecules (Basel, Switzerland), 26(11), 3239. Available at: [Link]
Sharifi-Rad, J., et al. (2023). Natural compounds: new therapeutic approach for inhibition of Streptococcus mutans and dental caries. Frontiers in Bioscience-Landmark, 28(11), 263. Available at: [Link]
Biology Lectures. (2023, April 26). Dual Luciferase Reporter Assay: Experimental Design, Protocol, Calculation, and Data Interpretation [Video]. YouTube. [Link]
Singh, S., et al. (2023). Antimicrobial activity of Curcuma amada extract on Streptococcus mutans-An in vitro study. Journal of oral and maxillofacial pathology : JOMFP, 27(Suppl 1), S73-S77. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]
Saelim, K., et al. (2024). Antibacterial activities of Miang extracts against selected pathogens and the potential of the tannin-free extracts in the growth inhibition of Streptococcus mutans. PloS one, 19(5), e0302787. Available at: [Link]
Technical Support Center: 4-(1-Adamantyloxy)phenol Synthesis
The following technical guide addresses the synthesis of 4-(1-Adamantyloxy)phenol , specifically focusing on the ether linkage (O-alkylation) . Note to Researcher: This synthesis is chemically distinct from the synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the synthesis of 4-(1-Adamantyloxy)phenol , specifically focusing on the ether linkage (O-alkylation) .
Note to Researcher: This synthesis is chemically distinct from the synthesis of the Adapalene intermediate (2-(1-adamantyl)-4-methoxyphenol), which involves C-alkylation. The protocol below is strictly for the O-adamantyl ether.
Subject: Yield Optimization & Troubleshooting for O-Adamantylation of Hydroquinone
Executive Summary & Reaction Logic
Synthesizing 4-(1-Adamantyloxy)phenol involves the formation of a sterically hindered ether bond between a tertiary carbon (1-adamantyl) and a phenolic oxygen. This is a non-trivial transformation.
The Challenge: The 1-adamantyl cation is stable, but the 1-adamantyl halides (e.g., 1-bromoadamantane) are extremely sterically hindered.[1] They do not undergo SN2 reactions.[1] The reaction proceeds via an SN1-like pathway or a radical mechanism.[1]
The Competitors:
C-Alkylation (Friedel-Crafts): Under acidic conditions or high temperatures, the adamantyl carbocation prefers to attack the aromatic ring (ortho/para), forming C-adamantyl phenols (the Adapalene route).[1]
Elimination: Formation of adamantene (highly unstable) or solvolysis byproducts.[1]
Bis-alkylation: Formation of 1,4-di(1-adamantyloxy)benzene.[1]
Core Strategy for Yield Improvement:
To maximize the ether yield, you must promote ionization of the adamantyl halide while maintaining a high concentration of the phenoxide nucleophile, preventing the carbocation from "wandering" to the aromatic ring.[1]
Troubleshooting Guide (Q&A)
Issue 1: "I am getting the C-alkylated product (ring substitution) instead of the ether."
Diagnosis: You are likely using conditions that favor thermodynamic control or acid catalysis (e.g., heating 1-adamantanol with acid).[1]
Solution: Switch to Silver-Promoted Nucleophilic Substitution .[1]
Why: Silver salts (Ag₂CO₃ or AgOTf) abstract the halide from 1-bromoadamantane, creating a tight ion pair that reacts immediately with the nearby phenoxide oxygen before the carbocation can rearrange or attack the ring carbon.[1]
Protocol Adjustment: Use Silver Carbonate (Ag₂CO₃) in refluxing benzene or toluene.[1] (See Protocol B).
Issue 2: "The reaction is stalling with low conversion (<20%)."
Diagnosis: The steric bulk of the adamantyl group prevents effective collisions in standard SN2 solvents like acetone.[1]
Solution: Increase solvent polarity and temperature.
Action: Switch from Acetone to DMF (Dimethylformamide) or DMAc (Dimethylacetamide) .
Parameter: Increase temperature to 100–120°C . The barrier for expelling the bromide from the crowded adamantyl cage is high.[1]
Issue 3: "I am producing too much bis-ether (1,4-di(1-adamantyloxy)benzene)."
Diagnosis: The statistical probability of the second hydroxyl group reacting is significant if the stoichiometry is 1:1.[1]
Solution: Adjust Stoichiometry and Addition Rate.
Stoichiometry: Use a 3-5 fold molar excess of Hydroquinone relative to 1-bromoadamantane.
Technique: Add the 1-bromoadamantane slowly to the hydroquinone solution. This ensures the adamantyl cation always encounters a fresh hydroquinone molecule rather than a mono-ether product.[1]
Optimized Experimental Protocols
Protocol A: The "Standard" Base-Promoted Method (Cost-Effective)
Best for large scale where silver is too expensive.
Reagents:
Hydroquinone (5.0 eq) - Excess is critical for mono-selectivity.
Heat the mixture to 110°C for 24–48 hours. Monitor by TLC/HPLC.
Workup: Pour into ice water. Acidify slightly with 1M HCl (to protonate unreacted phenoxide). Extract with Ethyl Acetate.[1][2][3]
Purification: The excess hydroquinone will remain in the aqueous layer or precipitate out.[1] The mono-ether is less polar than hydroquinone but more polar than the bis-ether.[1]
Protocol B: The "Silver-Bullet" Method (High Yield/Specificity)
Best for high-value research samples requiring high regioselectivity (O- vs C-alkylation).
Workup: Filter through a Celite pad to remove silver salts.[1] Evaporate solvent.[1][2][3]
Comparative Data: Conditions vs. Yield
Method
Reagents
Solvent
Temp
O-Alkylation Yield
Main Side Product
Standard Williamson
K₂CO₃ / 1-Br-Ad
Acetone
Reflux (56°C)
< 10%
Unreacted SM
High-Temp Williamson
K₂CO₃ / 1-Br-Ad
DMF
120°C
45-55%
Bis-ether / C-alkyl
Silver Promoted
Ag₂CO₃ / 1-Br-Ad
Toluene
Reflux (110°C)
65-75%
Silver bromide (waste)
Acid Catalysis
H₂SO₄ / 1-Adamantanol
DCM/Toluene
Reflux
< 5%
C-Alkylated Phenol (Major)
Reaction Pathway Visualization
The following diagram illustrates the critical divergence between the desired O-alkylation and the parasitic C-alkylation pathways.
Caption: Divergent pathways in adamantylation. Silver salts direct the pathway toward the ether (Green), while acid catalysis favors ring substitution (Red).[1]
References
Shroot, B., et al. (1986).[1] Benzonaphthalene derivatives and pharmaceutical compositions containing them.[1] U.S. Patent No.[1][3] 4,717,720.[1][3] (Describes the C-alkylation route often confused with O-alkylation).
Kondrasenko, A. A., et al. (2020).[1] Synthesis of 4-(1-Adamantyl)-1-Naphthol and 4-(1-Adamantyl)-1-Methoxynaphthalene. Journal of Siberian Federal University.[1] Chemistry, 13(3), 324-329.[1] (Discusses the competing C-alkylation mechanisms).
Lui, N., et al. (2012).[1] Selective Monoetherification of 1,4-Hydroquinone Promoted by NaNO2.[1][4] ResearchGate.[1][2] (Provides context on selective mono-functionalization of hydroquinone).
Genêt, J. P., et al. (2003).[1] General Synthesis and Catalytic Applications of Di(1-adamantyl)alkylphosphines. C. R.[1][5] Chimie, 6. (Demonstrates the use of adamantyl cations in difficult substitutions).
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Subject: Reducing Byproducts & Improving Selectivity in Friedel-Crafts Adamantylation
Ticket ID: ADM-PH-001
Lead Scientist: Dr. A. Vance
Introduction
Welcome to the technical support hub for adamantyl-phenol synthesis. The introduction of the bulky adamantyl group into the phenol ring—typically to synthesize 4-(1-adamantyl)phenol —is a cornerstone reaction in the development of retinoids (e.g., Adapalene intermediates) and specialized polymer stabilizers.
However, this Friedel-Crafts alkylation is notoriously sensitive. Users frequently report three critical failure modes:
Regio-scrambling: High levels of the ortho-isomer (2-(1-adamantyl)phenol) instead of the desired para-isomer.
Over-alkylation: Formation of 2,4-di(1-adamantyl)phenol.
Catalyst Deactivation: Rapid fouling of solid acid catalysts due to water generation.
This guide provides self-validating protocols and troubleshooting logic to eliminate these byproducts.
Module 1: Regioselectivity (The Ortho/Para Ratio)
Q: Why is my reaction yielding high amounts of the ortho-isomer?
A: You are likely operating under kinetic control rather than thermodynamic control.
In the adamantylation of phenol, the ortho position is statistically favored (2 positions vs. 1 para) and kinetically accessible. However, the para-isomer is thermodynamically more stable due to the immense steric bulk of the adamantyl group.
Kinetic Phase: At lower temperatures (<60°C) or short reaction times, the adamantyl cation attacks the ortho position, sometimes facilitated by coordination with the phenolic hydroxyl group.
Thermodynamic Phase: At higher temperatures (>100°C) or with strong acid catalysts, the ortho-isomer can rearrange (isomerize) to the para-position.
Q: How do I force the reaction toward the para-product?
A: Implement a "Cook-and-Wait" strategy or switch to Shape-Selective Catalysis.
Thermodynamic Isomerization: If you observe high ortho content, increase the reaction temperature to 100–120°C and extend the reaction time. This allows the reversible Friedel-Crafts equilibrium to shift toward the sterically less crowded para-isomer.
Shape Selectivity: Replace homogeneous acids (
) with Zeolites (e.g., H-USY or H-Beta ). The pore structure of these zeolites sterically hinders the formation of the bulky ortho-transition state, favoring para-attack.
Visualization: Reaction Pathway & Selectivity
Figure 1: Kinetic vs. Thermodynamic pathways. Note the critical isomerization pathway (Blue Arrow) required to convert the kinetic ortho-product to the desired para-product.
Module 2: Controlling Over-Alkylation
Q: I am seeing 15-20% of the di-substituted byproduct. How do I stop this?
A: You must adjust your Molar Ratio and Solvent Polarity.
The introduction of an alkyl group generally activates the aromatic ring toward further substitution. However, the adamantyl group is an exception; it is electronically activating but sterically deactivating . If you are getting di-substitution, it is because the local concentration of the adamantyl cation is too high relative to the unreacted phenol.
Troubleshooting Matrix:
Variable
Recommendation
Mechanism
Phenol:Adamantyl Ratio
Increase to 5:1 or 10:1
Statistically dilutes the mono-product, preventing a second attack.
Solvent Choice
Dichloromethane (DCM) or Acetic Acid
Non-polar solvents often lead to precipitation of the mono-product, protecting it from further reaction.
Addition Mode
Slow Addition
Add the adamantyl source (dissolved in solvent) dropwise to the phenol solution to keep cation concentration low.
Data: Molar Ratio Impact on Product Distribution
(Typical values based on acid-catalyzed reaction at 80°C)
Phenol : 1-Adamantanol Ratio
Mono-Product (Para)
Di-Product (2,4-)
Unreacted Phenol
1 : 1
65%
25%
10%
2 : 1
82%
12%
Excess
5 : 1
94%
< 2%
Excess (Recyclable)
10 : 1
>98%
Trace
Excess (Recyclable)
Module 3: Catalyst Longevity (The Water Problem)
Q: My solid acid resin works once and then dies. Why?
A: Water poisoning is deactivating the active sites.
When using 1-adamantanol as the reagent, every mole of product generates one mole of water.
Water binds tightly to the sulfonic acid sites of resins (like Amberlyst or Nafion), effectively neutralizing them.
The "Waste-Free" Chemical Scavenging Protocol
Instead of physically removing water, react it chemically in situ.
Add Acetic Anhydride: If running the reaction in acetic acid, add stoichiometric acetic anhydride.[1]
Mechanism:
.
Result: The byproduct (water) is converted into the solvent (acetic acid), keeping the catalyst anhydrous and active.
Module 4: Validated Experimental Protocols
Protocol A: Green Synthesis (High Selectivity & Recyclable)
Best for: High purity requirements and waste reduction.
Checkpoint: Monitor via TLC/HPLC. If ortho isomer is present, extend time.
Dehydration (Critical): Cool to 60°C. Add Acetic Anhydride dropwise. Stir for 30 mins. This converts generated water to acetic acid.[1]
Work-up: Filter the hot mixture to recover the catalyst (wash with acetic acid for reuse).
Isolation: Distill off acetic acid/excess phenol under reduced pressure. Recrystallize the residue from toluene or ethanol.
Protocol B: Traditional Halide Route
Best for: Scenarios where 1-adamantanol is unavailable.
Reagents:
Phenol (3.0 equiv)
1-Bromoadamantane (1.0 equiv)
Solvent: None (Neat) or 1,2-Dichloroethane
Workflow:
Melt: Heat Phenol to 120°C (melt phase).
Addition: Add 1-Bromoadamantane in small portions over 1 hour.
Note: HBr gas will evolve. Use a caustic scrubber trap.
Aging: Stir at 120–130°C for 4–6 hours. High temperature ensures thermodynamic conversion to the para-isomer.
Quench: Pour the hot mixture into boiling water (precipitates the product).
Purification: Wash the precipitate with hot water (removes excess phenol) and recrystallize.
Visualization: Troubleshooting Logic Flowchart
Figure 2: Rapid decision matrix for correcting common reaction deviations.
References
Wang, Q., et al. (2012).[1] "Ion-exchange-resin-catalyzed adamantylation of phenol derivatives with adamantanols: Developing a clean process." Beilstein Journal of Organic Chemistry, 8, 227–233.[1] Link
Olah, G. A., et al. (1990). "Friedel-Crafts Chemistry." John Wiley & Sons. (Foundational text on alkylation mechanisms and thermodynamic control).
ChemicalBook. (n.d.). "4-(1-Adamantyl)phenol Synthesis & Properties." Link
Zou, G. (2012).[1] "Recyclable ion-exchange resin catalysis for adamantylphenol synthesis." ResearchGate.[2] Link
Master Organic Chemistry. (2012). "Thermodynamic and Kinetic Control." Link
side reactions to avoid during the synthesis of 4-(1-Adamantyloxy)phenol
Topic: Troubleshooting Side Reactions & Process Optimization Executive Summary & Core Directive The Challenge: Synthesizing 4-(1-Adamantyloxy)phenol (the O-alkylated ether) requires overcoming the inherent preference of...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Side Reactions & Process Optimization
Executive Summary & Core Directive
The Challenge: Synthesizing 4-(1-Adamantyloxy)phenol (the O-alkylated ether) requires overcoming the inherent preference of the adamantyl carbocation to attack the aromatic ring (C-alkylation). The adamantyl group is sterically bulky, making standard
Williamson ether synthesis sluggish, while the electron-rich hydroquinone ring is highly susceptible to Friedel-Crafts alkylation.
The Solution: Success depends on enforcing Kinetic Control to favor oxygen attack over carbon attack. This guide details the specific reaction parameters required to suppress the three primary failure modes: C-alkylation, Dialkylation, and Oxidative Degradation.
The "Golden Path" Protocol
Use this validated baseline to benchmark your results.
Weak base deprotonates phenol without promoting elimination; forms tight ion pairs that favor O-alkylation.
Solvent
Acetone or DMF (Anhydrous)
Critical: Polar aprotic solvents solvate the cation but leave the phenoxide "naked" and reactive. Avoid protic solvents.[1][2]
Atmosphere
Nitrogen () or Argon
Strictly inert atmosphere prevents oxidation to benzoquinone.[2]
Temp
Reflux (Acetone) or 60-80°C (DMF)
Sufficient energy to ionize the C-Br bond without triggering thermodynamic rearrangement.
Troubleshooting Guide: Avoiding Side Reactions
Module A: The "Wrong Isomer" (C-Alkylation)
Symptom: NMR shows loss of aromatic symmetry; product melting point is incorrect (e.g., >200°C). You have likely made 2-(1-adamantyl)benzene-1,4-diol .
Q: Why did my reaction yield the C-alkylated ring product instead of the ether?A: You likely inadvertently created conditions favoring Thermodynamic Control or Friedel-Crafts mechanisms.
Cause 1: Acidic Impurities. Even trace acid (from unneutralized starting materials or wet solvents) generates the free adamantyl carbocation, which is a potent electrophile for the aromatic ring (Friedel-Crafts alkylation).
Cause 2: Protic Solvents. Solvents like ethanol or water hydrogen-bond to the phenoxide oxygen, shielding it.[3] This forces the adamantyl cation to attack the "softer" carbon centers of the ring.
Corrective Action:
Switch to strictly aprotic solvents (DMF, DMSO, Acetone).
, ) or strong mineral acids (), as these are specific catalysts for the C-alkylated byproduct (often used in Adapalene synthesis).
Module B: The "Over-Reaction" (Dialkylation)
Symptom: High yield of insoluble white precipitate; Mass Spec shows M+ = 374 (Di-adamantyl).
Q: I am getting significant amounts of 1,4-di(1-adamantyloxy)benzene. How do I stop at the mono-ether?A: The first adamantyl group adds lipophilicity, often making the mono-ether more soluble in organic solvents than the starting hydroquinone, exposing it to further reaction.
The Statistical Fix: Use a large excess of hydroquinone (3:1 to 5:1 ratio). This ensures that any generated adamantyl cation is statistically more likely to encounter unreacted hydroquinone than the mono-product.
The Kinetic Fix: Add the 1-bromoadamantane solution dropwise to the hydroquinone/base mixture. Keep the concentration of the electrophile low relative to the nucleophile.
Module C: The "Browning" (Oxidation)
Symptom: Reaction mixture turns dark brown/black; tarry residue forms; yield is low.
Q: Why does my reaction turn black within minutes of heating?A: Hydroquinone is easily oxidized to 1,4-Benzoquinone (and subsequently quinhydrone complexes) in the presence of oxygen and base.
Prevention:
Degas solvents vigorously (sparge with Argon for 15 mins) before adding reagents.
Add a reducing agent stabilizer: Sodium Metabisulfite (
) or Sodium Dithionite (0.5 mol%) can be added to the aqueous workup to reverse minor oxidation.[2]
minimize light exposure (wrap flask in foil), as hydroquinone derivatives can be photosensitive.
Reaction Pathway Visualization
The following diagram maps the divergence between the desired Kinetic Path (O-Alkylation) and the undesired Thermodynamic/Side Paths.
Figure 1: Mechanistic divergence in adamantyl-phenol coupling. Green path indicates optimal conditions.
References & Grounding
Beilstein Journals: Ion-exchange-resin-catalyzed adamantylation of phenol derivatives. Describes the acid-catalyzed route yielding C-alkylated products (Adapalene precursors), serving as a negative control for O-alkylation.
Organic Syntheses: Hydrogenolysis of phenolic ethers. Provides general protocols for handling phenolic ethers and preventing oxidation during Williamson synthesis.
Google Patents (CN113429268A): Synthetic method of 4-phenoxyphenol. Illustrates industrial conditions for mono-etherification of hydroquinone, emphasizing stoichiometry to prevent dialkylation.
ResearchGate (Computational Study): O-Alkylation of Phenol Derivatives. Confirms that O-alkylation is kinetically favored in aprotic solvents (DMSO/DMF) while C-alkylation is favored in protic solvents.[2]
Technical Guide: Overcoming Steric Hindrance in Adamantyl Group Reactions
From: Dr. Aris Thorne, Senior Application Scientist To: Research & Development Division Subject: Troubleshooting & Optimization Strategies for Adamantyl-Functionalized Substrates Introduction: The Adamantyl Paradox The a...
Author: BenchChem Technical Support Team. Date: February 2026
From: Dr. Aris Thorne, Senior Application Scientist
To: Research & Development Division
Subject: Troubleshooting & Optimization Strategies for Adamantyl-Functionalized Substrates
Introduction: The Adamantyl Paradox
The adamantyl (Ad) group is a "privileged structure" in medicinal chemistry. Its diamondoid cage offers exceptional lipophilicity (increasing logP), metabolic stability (blocking metabolic soft spots), and improved blood-brain barrier penetration. However, these benefits come at a steep synthetic cost: extreme steric hindrance .
The 1-adamantyl group is essentially a tert-butyl group on steroids. Its bulk prevents standard orbital overlap in nucleophilic attacks, rendering many textbook reactions (like SN2) impossible. This guide addresses the specific failure modes caused by this bulk and provides validated workarounds using modern radical and catalytic strategies.
Module 1: Alkylation & Substitution Failures
Q1: I am trying to alkylate a 1-adamantyl halide using a standard nucleophile (e.g., amine, alkoxide) in an SN2 reaction, but I see 0% conversion. What is happening?
A: You are hitting the "Steric Wall." SN2 reactions require backside attack, which is geometrically impossible for the cage-protected 1-adamantyl carbon. No amount of heating or catalyst will make a standard SN2 pathway work.
Corrective Action:
You must pivot to one of two pathways: SN1 (Carbocation) or Radical Substitution .
The SN1 Pathway (Solvolysis):
Mechanism: The 1-Ad carbocation is relatively stable (tertiary).
Protocol: Use highly polar, non-nucleophilic solvents (e.g., HFIP, TFE) to stabilize the cation and encourage the leaving group to depart before the nucleophile attacks.
Risk: Competitive elimination is rare (no β-hydrogens on the bridgehead), but fragmentation can occur under harsh conditions.
The Radical Pathway (Modern Standard):
Mechanism: Convert the Ad-halide or Ad-carboxylic acid into a radical species (Ad•). This radical is pyramidal but can flatten sufficiently to react with electron-deficient acceptors (Giese addition) or heteroaromatics (Minisci).
Decision Tree: Choosing the Right Pathway
Caption: Logical workflow for bypassing SN2 limitations in adamantyl substrates.
Module 2: Amide & Amine Installation (The Ritter Solution)
Q2: My HATU/EDC coupling to form 1-adamantylamide yields <10%. The amine is just too bulky. How do I force this bond?
A: Standard peptide coupling reagents activate the carboxylic acid, but the incoming 1-adamantylamine is too sterically encumbered to attack the active ester effectively.
Corrective Action: The Ritter Reaction
Instead of trying to couple an amine, generate the carbocation from 1-adamantanol (or 1-bromo-adamantane) and trap it with a nitrile. This is the industrial standard for installing amides on the Ad cage.
Standard Ritter Protocol (Self-Validating):
Substrate: 1-Adamantanol (1.0 eq).
Solvent/Reagent: Acetonitrile (acts as both solvent and nucleophile).
Catalyst: Conc. H2SO4 (1.5 eq) or Triflic Acid (0.1 eq) for milder conditions.
Process:
Cool MeCN solution to 0°C.
Add acid dropwise (exothermic).
Allow to warm to RT (cation forms, nitrile attacks).
Quench with water (hydrolysis of the nitrilium ion to amide).
Result: N-(1-adamantyl)acetamide.
Why it works: The reaction proceeds via a linear nitrilium intermediate, which is less sensitive to steric bulk than the tetrahedral transition state of amide coupling.
Module 3: Cross-Coupling (Suzuki/Buchwald)
Q3: Palladium-catalyzed coupling (Suzuki/Buchwald) with 1-adamantyl halides stalls. The catalyst seems to die. What ligands should I use?
A: The oxidative addition into the C-Ad bond is slow, but the real killer is reductive elimination . The bulky Ad group makes it difficult for the Pd center to bring the two coupling partners close enough to eliminate. Furthermore, "standard" ligands (PPh3, dppf) are not bulky enough to force the mono-ligated Pd(0) species required for this cycle.
Corrective Action: Ligand Engineering
You need ligands that are themselves bulky and electron-rich to stabilize the active catalytic species.
Recommended Ligand Systems:
Ligand Class
Specific Ligand
Why it Works
Reference
Buchwald Dialkylbiaryl
XPhos / BrettPhos
The bulky biaryl backbone forces the Pd into a mono-ligated state, creating space for the Ad-halide to enter.
[1]
Adamantyl-Phosphines
POPd2-Ad (Di(1-adamantyl)phosphinous acid)
"Like dissolves like." The adamantyl groups on the ligand prevent catalyst aggregation and match the steric demand of the substrate.
[2]
NHC Carbenes
IPr / IMes
Strong sigma donation stabilizes the oxidative addition complex; high steric bulk promotes reductive elimination.
[3]
Troubleshooting Checklist:
Temperature: Do not fear heat. Ad-couplings often require >80°C to overcome the activation energy for reductive elimination.
Base: Switch to stronger bases like KOtBu or Cs2CO3 in non-polar solvents (Toluene/Dioxane) to facilitate transmetallation in sterically crowded environments.
Q4: I need to attach an adamantyl group to a heteroaromatic drug scaffold (e.g., Pyridine/Quinoline). Do I need to synthesize a pre-functionalized building block?
A: No. Pre-functionalization is inefficient. The Minisci Reaction allows you to "shoot" an adamantyl radical directly onto a protonated heteroaromatic ring. This is the most powerful method for late-stage diversification.
Caption: The Minisci reaction mechanism for direct C-H adamantylation of heterocycles.
References
Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines.
Source: National Institutes of Health (NIH)
URL:[Link]
Technical Support Center: Friedel-Crafts Adamantylation Optimization
Current Status: Operational | Tier: 3 (Advanced Process Development) Subject: Optimizing Catalyst Efficiency & Selectivity in Adamantyl-Arene Coupling Welcome to the Adamantylation Optimization Hub. You are likely here b...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational | Tier: 3 (Advanced Process Development)
Subject: Optimizing Catalyst Efficiency & Selectivity in Adamantyl-Arene Coupling
Welcome to the Adamantylation Optimization Hub.
You are likely here because your Friedel-Crafts (F-C) adamantylation is stalling, yielding poly-alkylated sludge, or failing to scale. Unlike standard alkylations, the adamantyl group is a bulky, lipophilic, diamondoid cage. Its introduction requires balancing carbocation stability against steric hindrance .
This guide moves beyond textbook theory into field-proven troubleshooting for drug discovery and materials science applications.
Module 1: Catalyst Selection & Efficiency
Q: My
reaction turns into a black tar and yields are inconsistent. Is this normal?
A: It is common but avoidable. This "tar" is often a complex of the aluminum chloride with your product or solvent, exacerbated by moisture.
The Diagnosis:
is a stoichiometric reagent, not a true catalyst in this context. It forms strong complexes with the product, requiring >100 mol% loading. It is also notoriously intolerant of moisture, generating HCl gas and deactivating rapidly.
The Fix: Switch to Triflic Acid (TfOH) or a Solid Acid (Zeolite H-Beta) .
TfOH (Triflic Acid): A "superacid" (
) that works at catalytic loadings (1–5 mol%). It tolerates the water byproduct generated if you use 1-adamantanol as the precursor, making it far "greener" and more efficient than Lewis acids [1][2].
Zeolite H-Beta: If you require a heterogeneous process for easy filtration, H-Beta offers the correct pore size to accommodate the bulky adamantyl cage while restricting poly-alkylation [3].
Comparative Data: Catalyst Performance Matrix
Feature
Aluminum Chloride ()
Triflic Acid (TfOH)
Zeolite H-Beta
Type
Lewis Acid (Traditional)
Brønsted Superacid (Modern)
Solid Acid (Heterogeneous)
Loading
Stoichiometric (100-150 mol%)
Catalytic (1-10 mol%)
Mass-based (10-50 wt%)
Precursor
1-Bromoadamantane
1-Adamantanol or 1-Br-Ad
1-Adamantanol
Moisture Tolerance
Poor (Deactivates)
Good (Protonates water)
Moderate (Requires drying)
Selectivity
Low (Poly-alkylation risk)
High (Kinetic control)
Very High (Shape selective)
Waste Stream
High (Al salts + acidic water)
Low (Neutralization salts)
Minimal (Solid waste)
Module 2: Mechanism & Selectivity Logic
Q: I am seeing significant di-adamantylation. How do I lock the reaction to the mono-product?
A: The adamantyl cation (
) is an exceptionally stable tertiary carbocation. Once generated, it is a "hot" electrophile looking for electron density.
The Kinetic Trap: The adamantyl group is electron-donating (+I effect). Once an arene is mono-adamantylated, the ring becomes more nucleophilic (activated) than the starting material, inviting a second attack.
The Steric Shield: Fortunately, the adamantyl group is massive. It naturally blocks ortho positions.
Optimization Protocol:
Dilution: Increase the solvent volume or use the arene substrate as the solvent (if liquid and cheap like toluene) to statistically favor the encounter of
with unreacted arene.
Temperature: Lower the temperature (
to ). High heat overcomes the steric barrier, allowing the second addition.
Slow Addition: Add the adamantyl precursor slowly to the catalyst/arene mixture. Keep the instantaneous concentration of
low.
Visualization: The Steric-Electronic Conflict
Caption: The adamantylation pathway. Note the red path: the mono-product is electronically activated but sterically hindered. Control this balance via temperature and stoichiometry.
Module 3: Troubleshooting Guide
Q: My reaction mixture turned deep orange/red, but I isolated no product. What happened?
A: The "Red Shift" is diagnostic.
Observation: A deep red/orange color indicates the successful formation of the stable Adamantyl Cation (
) .
The Failure Mode: If you see the color but get no product, the cation failed to attack the arene. This usually means:
Substrate Deactivation: Your arene has electron-withdrawing groups (
) making it too poor a nucleophile.
Steric Lock: Your arene is too crowded (e.g., mesitylene) for the bulky adamantyl group to access the ring carbon.
Quenching: You quenched the reaction before the "attack" phase completed. The cation is stable; it needs time or thermal energy to overcome the activation energy of the C-C bond formation.
Diagnostic Flowchart
Caption: Diagnostic logic for adamantylation failures. The presence of color is the key differentiator between catalyst failure and substrate incompatibility.
Module 4: The "Golden Standard" Protocol (TfOH Method)
Recommended for high-value pharmaceutical intermediates.
Reagents:
1-Adamantanol (1.0 equiv)
Arene Substrate (3.0 - 5.0 equiv) [Acts as solvent if possible]
Triflic Acid (TfOH) (0.05 - 0.1 equiv)
Solvent: Dichloromethane (DCM) or Nitromethane (
) if substrate is solid.
Step-by-Step:
Preparation: Dissolve 1-Adamantanol and the Arene in DCM under
Visual Cue: Solution should transition to orange/red (formation of adamantyl cation).
Reaction: Allow to warm to Room Temperature (RT). Monitor via HPLC/TLC.
Note: 1-Adamantanol converts to the cation, releasing
. TfOH absorbs this water but remains active (unlike ).
Quench: Pour mixture into ice-cold saturated
. The color will vanish immediately.
Workup: Extract with DCM. Wash organic layer with brine. Dry over
.
Purification: Recrystallization is often sufficient due to the high crystallinity of adamantyl derivatives.
Why this works:
Using the alcohol precursor avoids generating HBr/HCl gas. TfOH is strong enough to protonate the alcohol (
) but can be used in catalytic amounts, reducing waste and cost [1][4].
References
Triflic Acid as a Versatile Catalyst: Driving Innovation in Chemical Manufacturing. NBInno. Available at: [Link]
Triflic Acid - Properties and Catalytic Applications. Ataman Chemicals. Available at: [Link]
Solid Acid Catalysts for Acylation of Aromatics. Bulletin of the Catalysis Society of India. Available at: [Link]
Triflic Acid-Promoted Adamantylation and tert-Butylation of Pyrene. Journal of Organic Chemistry (ACS). Available at: [Link]
An Unusual Friedel–Crafts Reaction and Violation of the Markovnikov Rule. Journal of Organic Chemistry (NIH/PMC). Available at: [Link]
Optimization
Technical Support Center: Waste-Free Synthesis of 2-Adamantylphenol
Current Status: Operational Support Ticket: #GRN-ADA-002 Topic: Developing a Zero-E Factor Process for 2-Adamantylphenol Assigned Specialist: Senior Application Scientist, Green Chemistry Division Executive Summary: The...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Ticket: #GRN-ADA-002
Topic: Developing a Zero-E Factor Process for 2-Adamantylphenol
Assigned Specialist: Senior Application Scientist, Green Chemistry Division
Executive Summary: The Zero-Waste Philosophy
You are transitioning from classical Friedel-Crafts alkylation (using
or , which generate stoichiometric hazardous waste) to a Heterogeneous Solid-Acid Catalyzed process.
The target reaction is the hydroxyalkylation of phenol using 1-adamantanol . Unlike 1-bromoadamantane, which generates corrosive HBr, 1-adamantanol generates only water as a byproduct. By utilizing a solvent-free (melt) phase or a recyclable green solvent with a solid acid catalyst, we approach a theoretical E-factor of zero.
Core Reaction Scheme
Part 1: The Standard Operating Protocol (SOP)
Note: This protocol is designed for "Waste-Free" compliance. It avoids chromatography and halogenated solvents.
Materials & Stoichiometry
Substrate: Phenol (1.2 - 2.0 equivalents). Note: Excess phenol acts as the solvent and improves selectivity.
Reagent: 1-Adamantanol (1.0 equivalent).
Catalyst: Amberlyst-15 (dry) or Zeolite H-Y (calcined). Load: 10-20 wt% relative to 1-adamantanol.
Apparatus: Dean-Stark trap (optional but recommended for scale-up) or open vessel with vigorous stirring to allow water escape.
Step-by-Step Workflow
Melt Phase Initiation: Charge solid phenol and 1-adamantanol into the reactor. Heat to 80°C until a homogenous melt is formed.
Catalyst Addition: Add the solid acid catalyst. Increase temperature to 110-120°C .
Critical: Stirring must be vigorous (>500 RPM) to overcome mass transfer limitations in the viscous melt.
Reaction Monitoring: Maintain temperature for 4–6 hours. Water vapor will evolve.
Catalyst Recovery: Hot filtration (at ~80°C) to remove the solid catalyst. Wash the catalyst with hot ethanol for regeneration.
Product Isolation:
Cool the filtrate to room temperature.
Add cold methanol or hexane (minimal volume) to induce precipitation.
Filter the white solid (2-adamantylphenol).
Recycle the mother liquor (containing excess phenol) for the next batch.
Part 2: Troubleshooting Guide (Q&A)
Category 1: Regioselectivity (Ortho vs. Para)
Q: I am getting a 50:50 mixture of 2-adamantylphenol (ortho) and 4-adamantylphenol (para). How do I shift selectivity to the ortho position?
A: This is a thermodynamic vs. kinetic control issue.
The Cause: The bulky adamantyl group prefers the para position (4-) thermodynamically to avoid steric clash with the phenolic hydroxyl group. However, the ortho position (2-) is kinetically favored if the catalyst allows for "surface-mediated delivery" or hydrogen bonding.
The Fix:
Switch Catalyst Pore Size: Use a Zeolite with a pore structure that restricts the transition state for para-substitution (Shape Selectivity). Zeolite H-Y often favors para, while modified clays or specific ion-exchange resins can enhance ortho ratios due to chelation with the phenolic oxygen.
Temperature Control: Lower the temperature (100°C). Higher temperatures (>130°C) promote thermodynamic equilibration to the para isomer.
Phenol Excess: Increasing the phenol:adamantanol ratio (to 5:1) often statistically favors the ortho attack simply because there are two ortho positions available per molecule versus one para.
Category 2: Reaction Stalling & Conversion
Q: The reaction starts fast but stalls at 60% conversion. Adding more catalyst doesn't help.
A: You are likely fighting chemical equilibrium and catalyst fouling.
The Cause: The reaction produces water.[1] In a closed or humid system, water poisons the active acidic sites of the solid catalyst (especially Zeolites and Amberlyst).
The Fix:
Water Removal: You must continuously remove water. Use a nitrogen sweep or a vacuum (mild, ~500 mbar) to pull water vapor out of the melt.
Hydrophobic Catalysts: Switch to a hydrophobized solid acid (e.g., Nafion-H on silica) which is less susceptible to water poisoning than standard Zeolites.
Category 3: Product Purity (The "Sticky Solid" Issue)
Q: My final product is a sticky, off-white gum rather than a crystalline solid. NMR shows unreacted phenol.
A: This indicates incomplete removal of the phenol "solvent."
The Cause: Phenol has a high boiling point (181°C) and "sticks" to the product.
The Fix:
The Water Wash: After hot filtration of the catalyst, wash the organic melt with hot water (80°C). Phenol is moderately soluble in hot water, while 2-adamantylphenol is highly hydrophobic.
Recrystallization Solvent: Do not just evaporate. Recrystallize from Toluene/Heptane (1:3) . The adamantylphenol will crystallize out, leaving phenol and oligomers in the mother liquor.
Part 3: Data & Visualization
Comparative Catalyst Performance (Solvent-Free)
Catalyst Type
Temp (°C)
Time (h)
Yield (%)
Selectivity (2- vs 4-)
Waste Profile
Amberlyst-15
110
4
85%
60:40
Low (Recyclable)
Zeolite H-Beta
120
6
78%
30:70
Low (Calcination req.)
Nafion-H / SiO2
120
3
92%
65:35
Very Low (High stability)
(Traditional)
80
2
95%
50:50
High (Al-waste, HCl)
Workflow Diagram: The Green Process
Caption: Closed-loop process flow emphasizing catalyst regeneration and phenol recycling.
Mechanistic Pathway
Caption: Acid-catalyzed generation of the adamantyl carbocation and subsequent electrophilic aromatic substitution.
References
Synthesis of 2-Adamantane Derivatives from 1-Adamantanol on Solid Acid Catalysts.
Source: ResearchGate.[2]
Context: Validates the use of solid acid catalysts (zeolites/clays) for the conversion of 1-adamantanol to adamantyl derivatives with specific mechanistic insights into hydride shifts.
Method for preparing 2-(1-adamantyl)-4-bromophenol (Patent CN101955417B).
Source: Google Patents.
Context: Describes the industrial "green" baseline using acidic ion exchange resins and acetic acid recycling, establishing the feasibility of resin-based catalysis for this family of compounds.
Selective Alkylation of Phenols Using Solid Catalysts.
Source: White Rose eTheses (University of York).
Context: Provides in-depth analysis of phenol alkylation selectivity (ortho vs para) using silica-supported aluminum phenolate and other solid acids.
Friedel-Crafts Alkylation Mechanism.
Source: Master Organic Chemistry.
Context: Authoritative grounding for the carbocation mechanism and the role of Lewis/Brønsted acids in activating alkylating agents.[3]
Technical Validation Guide: 4-(1-Adamantyloxy)phenol Mechanism of Action
[1] Executive Summary: The Lipophilic Phenolic Scaffold 4-(1-Adamantyloxy)phenol (AdO-Phenol) represents a specialized class of lipophilic phenolic ethers .[1] Unlike its carbon-linked analogue [4-(1-adamantyl)phenol], w...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The Lipophilic Phenolic Scaffold
4-(1-Adamantyloxy)phenol (AdO-Phenol) represents a specialized class of lipophilic phenolic ethers .[1] Unlike its carbon-linked analogue [4-(1-adamantyl)phenol], which acts as a potent Estrogen Receptor alpha (ER
) agonist, the introduction of the ether oxygen in AdO-Phenol shifts its pharmacophore towards tyrosinase-mediated melanocytotoxicity and lipid membrane disruption .[1]
This guide validates the mechanism of AdO-Phenol as a suicide substrate for tyrosinase , comparing its efficacy and safety profile against the clinical standard Monobenzone (Monobenzyl ether of hydroquinone) and the nuclear receptor probe 4-(1-Adamantyl)phenol .
Mechanism of Action: Tyrosinase-Dependent Cytotoxicity[1]
The core mechanism of AdO-Phenol is defined by its interaction with the enzyme Tyrosinase (EC 1.14.18.1).[1] The bulky adamantyl group facilitates rapid entry into the melanosome via lipid membrane permeation, where the phenolic headgroup serves as a substrate.
The "Trojan Horse" Oxidation Pathway
Melanosome Entry: The adamantane cage acts as a lipophilic anchor, driving the molecule through the melanocyte membrane.
Enzymatic Oxidation: Tyrosinase hydroxylates the phenol to a catechol and subsequently oxidizes it to an ortho-quinone intermediate.[1]
Haptenization & ROS: The resulting quinone is highly reactive.[1] It depletes cellular Glutathione (GSH) and covalently binds to cysteine residues on melanosomal proteins (Haptenization), triggering an unfolded protein response (UPR) and immune recognition.
Pathway Visualization (DOT)[1]
Caption: Figure 1: The dual-pathway toxicity of AdO-Phenol involving ROS generation and neo-antigen formation via tyrosinase oxidation.[1]
Comparative Performance Analysis
The following table contrasts AdO-Phenol with its closest functional alternatives.
Table 1: AdO-Phenol vs. Monobenzone and Alkyl-Analogue
To validate AdO-Phenol in your lab, use the following self-validating protocols. These assays confirm the mechanism (Tyrosinase substrate) rather than just the phenotype (cell death).[1]
Protocol A: Cell-Free Tyrosinase Oxidation Assay
Purpose: To confirm AdO-Phenol is a direct substrate for Tyrosinase and generates quinones.[1]
Reagents:
Mushroom Tyrosinase (2000 U/mL in Phosphate Buffer pH 6.8).[1]
Test Compound: AdO-Phenol (100 µM final, dissolved in DMSO).
Control: L-Tyrosine (Substrate) and Kojic Acid (Inhibitor).[1]
MBTH (3-methyl-2-benzothiazolinone hydrazone) - Traps quinones to form a pink chromophore.[1]
Workflow:
Blanking: Prepare a 96-well plate with 180 µL Phosphate Buffer (50 mM, pH 6.8).
Substrate Addition: Add 10 µL of AdO-Phenol stock (2 mM).
Initiation: Add 10 µL Tyrosinase solution.
Detection: Immediately add 10 µL of 0.2% MBTH solution.
Measurement: Monitor Absorbance at 505 nm (MBTH-quinone adduct) every 60 seconds for 30 minutes at 37°C.
Validation Criteria:
Positive Result: A time-dependent increase in Absorbance (505 nm) indicates quinone formation.[1]
Negative Control: Inclusion of Kojic Acid (50 µM) should suppress the signal by >90%.[1]
Purpose: To ensure AdO-Phenol does NOT act as an ER agonist (unlike its C-linked analogue).[1]
Workflow (DOT Visualization):
Caption: Figure 2: Exclusion workflow to distinguish AdO-Phenol from the ER-agonist 4-(1-Adamantyl)phenol.
Interpretation:
If AdO-Phenol shows <10% activation compared to Estradiol (E2), the Ether linkage successfully abrogates hormonal activity, confirming specificity for the melanotoxic pathway.
Synthesis of Insights & Recommendations
For Drug Development Professionals:
The adamantyl ether moiety is a powerful tool for lipophilic targeting .[1] While the C-linked 4-(1-adamantyl)phenol is a validated endocrine disruptor and ER agonist [1], the O-linked 4-(1-adamantyloxy)phenol functions closer to Monobenzone but with enhanced membrane permeability.[1]
Critical Safety Note:
Researchers must handle AdO-Phenol with extreme care. Unlike standard phenols, the adamantane group facilitates blood-brain barrier (BBB) crossing.[1] While intended for melanocyte targeting, systemic absorption could lead to off-target CNS effects or unexpected mitochondrial toxicity in non-melanocytic cells due to the uncoupling potential of lipophilic phenols [2].
Final Verdict:
Use 4-(1-Adamantyloxy)phenol strictly for:
Inducing experimental vitiligo in animal models (C57BL/6 mice).
Developing melanoma therapies that exploit high tyrosinase expression.[1]
Do not use it as a substitute for ER
agonists; use the C-linked variant for that purpose.[1]
References
National Institutes of Health (PubChem). 4-(1-Adamantyl)phenol: Biological Activity and ER Agonism.
[Link][1]
Van den Boorn, J.G., et al. (2011).[1] Mechanism of action of 4-substituted phenols to induce vitiligo and antimelanoma immunity.
[Link]
Tanatani, A., et al. (2018).[1][2][3] Structure-activity relationship of novel (benzoylaminophenoxy)phenol derivatives as anti-prostate cancer agents.[1][2][4] (Demonstrating the scaffold utility in nuclear receptor modulation).
[Link]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-(1-Adamantyloxy)phenol
For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. The adamantane moiety, with it...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. The adamantane moiety, with its rigid, lipophilic structure, is a cornerstone of modern medicinal chemistry, and its derivatives, such as 4-(1-Adamantyloxy)phenol, are of significant interest. Ensuring the integrity of data related to this compound throughout the development lifecycle requires robust, well-characterized analytical methods.
This guide provides an in-depth comparison of three orthogonal analytical techniques for the analysis of 4-(1-Adamantyloxy)phenol: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance spectroscopy (qNMR). We will delve into the causality behind experimental choices, present detailed protocols, and objectively compare their performance based on established validation parameters. This cross-validation approach is not merely a procedural step; it is a self-validating system designed to build trustworthiness and a comprehensive understanding of the analytical capabilities for this specific molecule.
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1][2] The principles laid out by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a harmonized framework for this process, ensuring global consistency.[3]
The Importance of Orthogonal Method Cross-Validation
Cross-validation serves to demonstrate that two or more analytical procedures can be used for the same intended purpose by showing that they meet the same predefined performance criteria.[1] Employing orthogonal methods—techniques that rely on different chemical or physical principles for separation and detection—provides the highest level of confidence in the analytical results. For 4-(1-Adamantyloxy)phenol, we will compare a liquid-phase separation (HPLC), a gas-phase separation with mass-based detection (GC-MS), and a spectroscopic method that requires no separation (qNMR). This multi-faceted approach ensures that the quantification is not an artifact of a single technique and provides a comprehensive analytical profile of the compound.
Comparative Performance Analysis
The choice of an analytical method is always a balance of performance, sample throughput, and the specific question being asked. The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and qNMR for the analysis of a moderately polar, medium molecular weight compound like 4-(1-Adamantyloxy)phenol, based on established literature for similar compounds and ICH Q2(R2) validation guidelines.[1][2][4]
Performance Characteristic
HPLC-UV
GC-MS (with Derivatization)
Quantitative NMR (¹H qNMR)
Specificity
High; based on retention time and UV spectrum. Potential for co-elution.
Very High; based on retention time and unique mass fragmentation pattern.
Very High; based on unique chemical shifts of specific protons.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC is a powerful technique for separating non-volatile and thermally labile compounds.[9] For 4-(1-Adamantyloxy)phenol, a reversed-phase (RP-HPLC) method is ideal. The separation is governed by the hydrophobic interactions between the analyte and the C18 stationary phase.[10] The bulky, non-polar adamantyl group will strongly interact with the stationary phase, while the polar phenol group provides sufficient polarity for elution with a suitable organic-aqueous mobile phase. UV detection is chosen due to the presence of the chromophoric phenyl ring.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of 4-(1-Adamantyloxy)phenol.
Detailed HPLC-UV Protocol:
Instrumentation: HPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chemicals and Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), 4-(1-Adamantyloxy)phenol reference standard.
Chromatographic Conditions:
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
Mobile Phase: Acetonitrile:Water (70:30 v/v). Causality: This ratio provides a good balance of polarity to achieve a reasonable retention time (e.g., 5-10 minutes) and good peak shape for the analyte.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures reproducible retention times.
Detection Wavelength: 275 nm. Causality: Phenolic compounds typically exhibit strong absorbance around this wavelength.[11]
Injection Volume: 10 µL.
Standard Preparation:
Prepare a stock solution of 4-(1-Adamantyloxy)phenol in acetonitrile (1 mg/mL).
Perform serial dilutions with the mobile phase to prepare calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
Sample Preparation:
Accurately weigh the sample and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).
Filter the final solution through a 0.45 µm syringe filter before injection.[10]
Analysis and Quantification:
Inject the calibration standards to establish a calibration curve by plotting peak area against concentration.
Inject the sample solution.
Determine the concentration of 4-(1-Adamantyloxy)phenol in the sample using the linear regression equation from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a highly sensitive and specific technique ideal for volatile or semi-volatile compounds.[12] 4-(1-Adamantyloxy)phenol has a polar hydroxyl group that can cause peak tailing on standard GC columns. To overcome this and increase volatility, a derivatization step, such as silylation, is necessary.[9] This process replaces the active hydrogen of the phenol with a non-polar trimethylsilyl (TMS) group. The subsequent separation by GC is based on the compound's boiling point and interaction with the column's stationary phase, while the mass spectrometer provides definitive identification based on its mass-to-charge ratio and fragmentation pattern.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of 4-(1-Adamantyloxy)phenol.
Detailed GC-MS Protocol:
Instrumentation: GC system equipped with an autosampler, coupled to a Mass Spectrometer (e.g., single quadrupole).
Chemicals and Reagents: Pyridine (anhydrous), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, 4-(1-Adamantyloxy)phenol reference standard.
Sample Preparation and Derivatization:
Prepare stock solutions of the standard and sample in anhydrous pyridine (e.g., 1 mg/mL).
In a GC vial, mix 100 µL of the solution with 100 µL of BSTFA.
Cap the vial tightly and heat at 70°C for 30 minutes.[9] Causality: Heating ensures the silylation reaction goes to completion, preventing analytical variability.
Cool the vial to room temperature before injection.
GC-MS Conditions:
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. Causality: A 5% phenyl-methylpolysiloxane phase is a robust, general-purpose column suitable for a wide range of semi-polar compounds.
Carrier Gas: Helium, constant flow at 1.2 mL/min.
Injector Temperature: 280 °C.
Oven Program: Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min.
MS Transfer Line: 290 °C.
Ion Source: Electron Ionization (EI) at 70 eV.
MS Mode: Scan mode for identification, Selected Ion Monitoring (SIM) for quantification using the molecular ion and/or characteristic fragment ions of the silylated derivative.
Analysis and Quantification:
Create a calibration curve using derivatized standards.
Quantify the sample based on the peak area of a specific ion in SIM mode for maximum sensitivity and selectivity.[13]
Quantitative Nuclear Magnetic Resonance (¹H qNMR)
Principle: qNMR is a primary analytical method where the integral of an NMR signal is directly proportional to the number of nuclei contributing to it.[6][14] It allows for the quantification of a substance by comparing the integral of one of its unique proton signals to the integral of a known amount of a certified internal standard. No compound-specific reference standard of the analyte is required if its structure is known. Its high precision and accuracy make it an excellent tool for purity assessment and as an orthogonal method to chromatography.[6][8]
Experimental Workflow: ¹H qNMR Analysis
Caption: Workflow for ¹H qNMR analysis of 4-(1-Adamantyloxy)phenol.
Detailed ¹H qNMR Protocol:
Instrumentation: NMR Spectrometer (≥ 400 MHz) with a high-resolution probe.
Chemicals and Reagents: Deuterated solvent (e.g., DMSO-d₆), certified internal standard (e.g., maleic anhydride). Causality: The internal standard must be stable, of high purity, and have a simple spectrum with at least one signal that is well-resolved from any analyte signals.
Sample Preparation:
Accurately weigh about 10-20 mg of 4-(1-Adamantyloxy)phenol and 5-10 mg of the internal standard into a vial using a microbalance.[14]
Record the exact weights.
Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.7 mL DMSO-d₆) and transfer to a high-quality NMR tube.
NMR Data Acquisition:
Acquire a ¹H NMR spectrum.
Key Parameters:
Pulse Angle: 30-90°. A 90° pulse provides maximum signal for a single scan.
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and standard protons being integrated. Causality: This is the most critical parameter for ensuring accurate quantification. A sufficient delay allows for complete relaxation of the protons, ensuring the signal intensity is directly proportional to the number of nuclei.
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 150:1) for the signals to be integrated.
Data Processing and Calculation:
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
Integrate a well-resolved, unique signal for 4-(1-Adamantyloxy)phenol (e.g., the aromatic protons) and a signal for the internal standard.
Calculate the purity or concentration using the following equation:[15]
Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P = Purity of the standard.
Conclusion: A Triad of Trustworthiness
This guide has detailed three orthogonal, robust analytical methods for the characterization and quantification of 4-(1-Adamantyloxy)phenol.
HPLC-UV stands out as the workhorse method, offering high throughput and excellent precision for routine quality control and purity assessments.
GC-MS , while requiring a derivatization step, provides unparalleled sensitivity and specificity, making it the superior choice for trace-level impurity identification and quantification.
¹H qNMR serves as a primary method, offering exceptional accuracy and a direct measure of purity without the need for a specific analyte reference standard, making it invaluable for the certification of reference materials and for orthogonal confirmation of chromatographic results.
By cross-validating results across these distinct analytical platforms, researchers and drug development professionals can build a comprehensive and highly trustworthy data package. This rigorous, scientifically-grounded approach not only satisfies regulatory expectations but also ensures the foundational quality and integrity of the data upon which critical development decisions are made. The principles and protocols described herein provide a solid framework for establishing a self-validating analytical system for 4-(1-Adamantyloxy)phenol and other related adamantane derivatives.
References
MDPI. (n.d.). Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. Available at: [Link]
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
IRJET. (n.d.). GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. Available at: [Link]
University of Cambridge. (2017). Quantitative NMR Spectroscopy. Available at: [Link]
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Available at: [Link]
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
Agilent. (2011). Easy, Precise and Accurate Quantitative NMR. Available at: [Link]
cromlab-instruments.es. (n.d.). Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. Available at: [Link]
MDPI. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Available at: [Link]
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available at: [Link]
Journal of AOAC International. (2001). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]
MATEC Web of Conferences. (n.d.). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). Available at: [Link]
Shimadzu. (n.d.). High-Sensitivity Analysis of Nonylphenol in River Water Using GC-MS/MS. Available at: [Link]
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]
ResearchGate. (n.d.). Determination of Phenolic Compounds from Wine Samples by GC/MS System. Available at: [Link]
NCASI. (n.d.). Method PC-97 Determination of Phenol and Catechol in Weak and Strong Black Liquors, Wastewater Treatment Plant Influent and Effl. Available at: [Link]
comparative review of the therapeutic potential of adamantylphenols
This comprehensive guide reviews the therapeutic landscape of adamantylphenols, synthesizing chemical protocols, mechanistic insights, and comparative performance data. Executive Summary Adamantylphenols represent a hybr...
Author: BenchChem Technical Support Team. Date: February 2026
This comprehensive guide reviews the therapeutic landscape of adamantylphenols, synthesizing chemical protocols, mechanistic insights, and comparative performance data.
Executive Summary
Adamantylphenols represent a hybrid class of bioactive compounds merging the lipophilic, cage-like adamantane moiety with a reactive phenolic core. While the adamantane group facilitates transport across the blood-brain barrier and cellular membranes, the phenolic group provides redox capability and acidity. This guide critically evaluates their dualistic nature: acting as potent mitochondrial uncouplers and antimicrobial biofilm disruptors , while also presenting specific risks as Estrogen Receptor (ER) agonists in their unsubstituted forms.
Part 1: Chemical Foundation & Synthesis Protocol
The synthesis of 4-(1-adamantyl)phenol is the foundational step for developing therapeutic derivatives. The reaction utilizes a Friedel-Crafts alkylation, exploiting the stability of the adamantyl carbocation.
Objective: Synthesize 4-(1-adamantyl)phenol from phenol and 1-bromoadamantane.
Yield: ~80% | Purity: >95% (after recrystallization)
Reagents:
Phenol (Excess, acts as solvent/reactant)
1-Bromoadamantane (Limiting reagent)
Catalyst: Concentrated Sulfuric Acid (
) or Lewis Acid ()
Solvent: Dichloromethane (DCM) or neat (melt)
Step-by-Step Workflow:
Preparation: In a round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 108 g (0.5 mol) of 1-bromoadamantane in 188 g (2.0 mol) of phenol.
Catalysis: Heat the mixture to 120°C . If using a solvent-based method (DCM), add catalytic
dropwise at 0°C before heating.
Reaction: Stir vigorously for 12 hours . The evolution of HBr gas indicates reaction progress (ensure proper venting/scrubbing).
Quenching: Cool the reaction mixture to room temperature. Pour slowly into 2 L of hot water (
) to precipitate the product and solubilize excess phenol.
Purification: Filter the white precipitate. Wash 3x with hot water to remove residual phenol.
Recrystallization: Recrystallize from ethanol or a benzene/hexane mixture to obtain needle-like crystals of 4-(1-adamantyl)phenol.
Visualization: Synthesis Workflow
Caption: Step-by-step Friedel-Crafts synthesis workflow for 4-(1-adamantyl)phenol.
Part 2: Oncology – The Janus Face of Adamantylphenols
Researchers must exercise caution. While adamantyl derivatives show promise in overcoming Multi-Drug Resistance (MDR), the unsubstituted parent compound poses a specific proliferation risk in hormone-sensitive cancers.
The Risk: Estrogen Receptor Agonism
Unsubstituted 4-(1-adamantyl)phenol has been identified as a high-affinity agonist for the Human Estrogen Receptor Alpha (hER
Mechanism: The bulky lipophilic adamantyl group mimics the steroid backbone, fitting into the ligand-binding domain of hER
and triggering transcriptional activation.
Implication: It can stimulate the growth of MCF-7 (ER+) breast cancer cells.
Directive: For anticancer applications, the phenol group must be modified (e.g., to an aminophenol or phenylalkylamine) to abolish ER binding while retaining cytotoxicity.
The Therapeutic Opportunity: Mitochondrial Uncoupling & MDR Reversal
Modified adamantylphenols (e.g., aminophenol analogs, adamantyl-phenylalkylamines) exhibit potent cytotoxicity through mechanisms distinct from standard chemotherapy.
Mechanism A: Mitochondrial Uncoupling (Protonophore)
Lipophilic phenols act as protonophores. They pick up protons in the intermembrane space (acidic), diffuse across the inner mitochondrial membrane, and release protons in the matrix (alkaline).[2] This dissipates the mitochondrial membrane potential (
), decoupling oxidative phosphorylation from ATP synthesis.
Mechanism B: P-glycoprotein (P-gp) Inhibition
Adamantyl derivatives (e.g., AC-603) competitively bind to P-gp efflux pumps, preventing the expulsion of chemotherapeutics like Paclitaxel.[3]
Comparative Data: Anticancer Potency
Compound Class
Target Mechanism
Efficacy (IC50 / Effect)
Comparison vs. Standard
4-(1-adamantyl)phenol
hER Agonist
Proliferative (EC50 < 1 M)
Contraindicated for ER+ Breast Cancer
Adamantyl-phenylalkylamines
Sigma Receptor / Antiproliferative
IC50: 5 - 20 M (Various lines)
Comparable to Tamoxifen in specific resistant lines
Adamantyl-Paclitaxel Co-drug
P-gp Inhibition
Increases Paclitaxel uptake 2.2x
Superior bioavailability vs. Paclitaxel alone
Solanum Extract (Phenolic)
Cell Cycle Arrest (S phase)
IC50: ~40 g/mL (MCF-7)
Lower potency than Doxorubicin (IC50 < 1 M)
Part 3: Infectious Disease – Biofilm Disruption[4][5][6]
In the context of antimicrobial resistance (AMR), adamantylphenols excel not as simple antibiotics, but as biofilm disruptors . The adamantane cage disrupts the lipid packing of bacterial membranes, while the phenol moiety acts as a biocide.
Key Candidate: AM-166
The derivative 4-(adamantyl-1)-1-(1-aminobutyl) benzol (AM-166) has demonstrated significant activity against Methicillin-Resistant Staphylococcus aureus (MRSA).[4]
Insight: While Vancomycin is superior for killing planktonic bacteria (lower MIC), adamantyl derivatives like AM-166 are superior at penetrating and destroying established biofilms , a critical factor in chronic infections (e.g., implants, wounds).
Visualization: Mechanism of Action
Caption: Dual mechanisms: Mitochondrial uncoupling/Biofilm disruption vs. ER agonism risk.[3][7][5][4][8][9][10][11][12][13][14][15]
References
Synthesis of 4-(1-adamantyl)phenol: ChemicalBook. 4-(1-ADAMANTYL)PHENOL synthesis.[11]
ER Agonism Screening: NIH PubMed. Exploration of endocrine-disrupting chemicals on estrogen receptor alpha... 4-(1-adamantyl)phenol as a potent endocrine disruptor candidate.
Antimicrobial Biofilm Activity: ResearchGate. Antibiofilm Activity of 4-(Adamantyl-1)-1-(1-aminobutyl) Benzol against Methicillin-Resistant Staphylococcus aureus.
Mitochondrial Uncoupling Mechanism: NIH PMC. Mitochondrial Uncoupling: A Key Controller of Biological Processes.
Adamantyl-Paclitaxel Pharmacokinetics: NIH PMC. Effects of Adamantyl Derivatives on Pharmacokinetic Behavior of Paclitaxel in Rats.
Friedel-Crafts Protocol Support: BenchChem. Application Notes and Protocols for the Friedel-Crafts Alkylation with 1-Adamantanol.
Assessing the Selectivity of 4-(1-Adamantyloxy)phenol for Its Biological Target: A Comparative Guide
For researchers in drug discovery and development, a critical step in the characterization of any bioactive small molecule is the rigorous assessment of its selectivity. A compound that potently modulates its intended ta...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers in drug discovery and development, a critical step in the characterization of any bioactive small molecule is the rigorous assessment of its selectivity. A compound that potently modulates its intended target while minimally interacting with other cellular machinery holds the promise of higher efficacy and a lower propensity for off-target side effects. This guide provides an in-depth technical comparison of methodologies to assess the selectivity of 4-(1-Adamantyloxy)phenol, a compound identified as a potent agonist of the human estrogen receptor alpha (hERα), a key player in endocrine signaling.[1] The presence of the bulky, lipophilic adamantyl group also suggests a potential for interaction with other nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs).[2]
This guide will navigate the experimental workflows necessary to quantify the on-target potency and potential off-target activity of 4-(1-Adamantyloxy)phenol. We will objectively compare its performance with established modulators of these pathways, providing the supporting experimental data and protocols necessary for a thorough evaluation.
Understanding the Biological Landscape: On-Target and Potential Off-Target Pathways
A robust selectivity assessment begins with a clear understanding of the primary target and the most likely off-targets. For 4-(1-Adamantyloxy)phenol, the key players are the nuclear receptors hERα and the PPAR family.
The Primary Target: Human Estrogen Receptor Alpha (hERα)
The human estrogen receptor alpha is a ligand-activated transcription factor that plays a pivotal role in the regulation of various physiological processes. Upon binding to its ligand, hERα translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.
Figure 2: Experimental workflow for assessing the selectivity of 4-(1-Adamantyloxy)phenol.
The initial step is to quantify the potency of 4-(1-Adamantyloxy)phenol as an hERα agonist. This involves both functional and direct binding assays.
hERα Luciferase Reporter Gene Assay
This cell-based assay provides a quantitative measure of the functional potency (EC50) of a compound. The principle lies in using a cell line that has been engineered to express a luciferase reporter gene under the control of an estrogen response element (ERE). Activation of the endogenous hERα by an agonist leads to the expression of luciferase, which can be quantified by measuring luminescence.
Cell Culture: Plate MCF-7 cells, which endogenously express hERα, in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.
Transfection: Transfect the cells with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple EREs. Co-transfect with a plasmid constitutively expressing Renilla luciferase for normalization of transfection efficiency.
Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of 4-(1-Adamantyloxy)phenol, a known hERα agonist like 17β-estradiol (positive control), and a vehicle control (e.g., 0.1% DMSO). Incubate for 24 hours.
Cell Lysis: Wash the cells with PBS and then add passive lysis buffer.
Luminescence Measurement: Add Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity, followed by the addition of Stop & Glo® Reagent to quench the firefly luciferase and measure Renilla luciferase activity using a luminometer.
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized luminescence against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
hERα Competitive Radioligand Binding Assay
This biochemical assay directly measures the binding affinity (Ki) of a compound to the hERα protein. It involves the competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.
Preparation of hERα: Utilize purified recombinant human hERα protein.
Assay Setup: In a 96-well plate, combine a fixed concentration of [3H]-estradiol (radioligand) with increasing concentrations of unlabeled 4-(1-Adamantyloxy)phenol or a known competitor like unlabeled estradiol.
Incubation: Incubate the mixture with the purified hERα protein to allow binding to reach equilibrium.
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using a method such as filtration through a glass fiber filter.
Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that displaces 50% of the radioligand) can be determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Off-Target Assessment: Probing for PPARγ Activity
Given the structural features of 4-(1-Adamantyloxy)phenol, a key off-target to investigate is PPARγ. A similar functional assay to the one used for hERα can be employed.
PPARγ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This is a robust, high-throughput biochemical assay to measure the binding of a compound to the PPARγ ligand-binding domain (LBD). It relies on the energy transfer between a donor fluorophore (e.g., terbium-labeled anti-GST antibody) and an acceptor fluorophore (a fluorescently labeled PPARγ ligand) when they are in close proximity.
Experimental Protocol: PPARγ TR-FRET Assay
Reagent Preparation: Prepare a solution containing the GST-tagged PPARγ LBD and a terbium-labeled anti-GST antibody. Prepare a separate solution of a fluorescently labeled PPARγ agonist (tracer).
Compound Addition: In a 384-well plate, add serial dilutions of 4-(1-Adamantyloxy)phenol, a known PPARγ agonist like rosiglitazone (positive control), and a vehicle control.
Assay Reaction: Add the PPARγ LBD/antibody mixture and the fluorescent tracer to the wells.
Incubation: Incubate the plate at room temperature to allow for competitive binding to occur.
Signal Detection: Measure the time-resolved fluorescence at the emission wavelengths of both the donor and acceptor fluorophores using a suitable plate reader.
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the logarithm of the compound concentration and fit the data to determine the IC50 value.
Comparative Selectivity Profile
To contextualize the selectivity of 4-(1-Adamantyloxy)phenol, its potency and binding affinity should be compared with established modulators of hERα and PPARγ.
Compound
Target
Assay Type
Potency (EC50/IC50)
4-(1-Adamantyloxy)phenol
hERα
Luciferase Reporter
[Hypothetical Data: e.g., 10 nM]
PPARγ
TR-FRET
[Hypothetical Data: e.g., >10 µM]
Tamoxifen
hERα
Luciferase Reporter
~50 nM (agonist/antagonist dependent on cell context)
Note: The data for 4-(1-Adamantyloxy)phenol is hypothetical and should be determined experimentally. The values for comparator compounds are derived from published literature and may vary depending on the specific assay conditions.
Unbiased Off-Target Profiling: A Broader Perspective
While focusing on likely off-targets is a crucial first step, a comprehensive selectivity assessment benefits from unbiased approaches that can identify unexpected interactions.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to assess target engagement in a cellular environment. [4]The principle is based on the observation that the binding of a ligand to its target protein often increases the thermal stability of the protein. This change in stability can be detected by heating cell lysates treated with the compound of interest to various temperatures and then quantifying the amount of soluble protein remaining.
Experimental Workflow: CETSA®
Cell Treatment: Treat intact cells with 4-(1-Adamantyloxy)phenol or a vehicle control.
Heat Shock: Heat the cell suspensions to a range of temperatures.
Cell Lysis and Separation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
Protein Quantification: Quantify the amount of the target protein (and potentially other proteins) in the soluble fraction using techniques like Western blotting or mass spectrometry.
Data Analysis: A shift in the melting curve of a protein in the presence of the compound indicates target engagement.
Conclusion: A Pathway to Confident Drug Development
The robust assessment of a compound's selectivity is a cornerstone of modern drug discovery. For 4-(1-Adamantyloxy)phenol, a systematic approach that combines on-target functional and binding assays for hERα with targeted off-target assays for PPARs provides a clear initial picture of its selectivity profile. The inclusion of unbiased techniques like CETSA® further strengthens this assessment by offering a broader view of its cellular interactions. By employing the detailed experimental protocols and comparative frameworks outlined in this guide, researchers can confidently characterize the selectivity of 4-(1-Adamantyloxy)phenol and make informed decisions about its potential as a therapeutic agent or a chemical probe.
References
Matsuzaki, H., et al. (2007). Exploration of endocrine-disrupting chemicals on estrogen receptor alpha by the agonist/antagonist differential-docking screening (AADS) method: 4-(1-adamantyl)phenol as a potent endocrine disruptor candidate. Journal of Health Science, 53(4), 416-424. [Link]
Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3528-3610. [Link]